Boc-D-2-Amino-4-bromo-4-pentenoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUQAUPMGSKZIY-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=C)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=C)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426542 | |
| Record name | Boc-D-2-Amino-4-bromo-4-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149930-92-7 | |
| Record name | Boc-D-2-Amino-4-bromo-4-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of Boc-D-2-Amino-4-bromo-4-pentenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-2-Amino-4-bromo-4-pentenoic acid is a synthetic amino acid derivative that serves as a valuable building block in medicinal chemistry and peptide synthesis.[1][2][3] Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, a vinyl bromide moiety, and a D-configured chiral center, offers unique reactivity and conformational constraints.[1][2] This guide provides a comprehensive overview of its chemical properties, potential synthetic routes, and applications, drawing on data from chemical suppliers and principles of organic chemistry.
Core Chemical and Physical Properties
This compound is typically a white powder.[1][4] It is characterized by its specific optical rotation and a defined melting point range, which are critical indicators of its purity and stereochemical integrity. The Boc protecting group allows for controlled deprotection during peptide synthesis, while the bromo substituent enhances its reactivity for various coupling reactions.[1]
| Property | Value | Reference |
| CAS Number | 149930-92-7 | [1][2][5] |
| Molecular Formula | C₁₀H₁₆BrNO₄ | [1][5] |
| Molecular Weight | 294.14 g/mol | [1][5] |
| Appearance | White powder | [1][4] |
| Melting Point | 102-108 °C | [1] |
| Optical Rotation | [a]D²⁵ = +10 ± 2º (c=1 in EtOH) | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis and Experimental Protocols
While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for creating unnatural amino acids.[6][7][8] A common approach involves the alkylation of a protected glycine equivalent.
Proposed Synthetic Protocol (General Overview):
This protocol is a generalized representation and would require optimization for specific laboratory conditions.
-
Preparation of the Glycine Enolate: A suitable N-Boc protected glycine ester (e.g., tert-butyl ester) is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding enolate.
-
Alkylation: The enolate is then reacted with an appropriate electrophile, in this case, 1,3-dibromopropene. This SN2 reaction introduces the bromo-allyl side chain.
-
Hydrolysis: The resulting ester is selectively hydrolyzed under basic conditions (e.g., with lithium hydroxide in a THF/water mixture) to yield the carboxylic acid.
-
Purification: The final product is purified using standard techniques such as column chromatography on silica gel to afford the pure this compound. Chiral resolution may be necessary if a racemic glycine equivalent was used.
Diagram of Proposed Synthetic Workflow:
Caption: A generalized workflow for the synthesis of the target compound.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its three primary functional groups: the Boc-protected amine, the carboxylic acid, and the vinyl bromide.
-
Boc-Protected Amine: This group is stable under a wide range of conditions but can be readily removed with strong acids (e.g., trifluoroacetic acid) to reveal the free amine for peptide bond formation.
-
Carboxylic Acid: The carboxyl group can be activated (e.g., with carbodiimides like DCC or EDC) to form amide bonds with other amino acids or amine-containing molecules.
-
Vinyl Bromide: The vinyl bromide moiety is particularly interesting for drug development. It can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide array of substituents at this position, enabling the synthesis of diverse compound libraries for screening. The bromoacetyl group, a related functionality, is known to be a sulfhydryl-selective cross-linking agent.[9]
Potential Applications:
-
Peptide Synthesis: It serves as a building block for creating modified peptides with enhanced stability or novel biological activities.[1][3]
-
Drug Development: This compound is used to develop new pharmaceuticals, particularly in cancer therapy, where modified amino acids can lead to more effective treatments.[1] It can act as an intermediate in designing inhibitors and modulators for specific biological pathways.[1]
-
Bioconjugation: The reactive vinyl bromide can be used to link the amino acid to other biomolecules or surfaces.[3]
Diagram of Potential Reactivity and Applications:
Caption: Key reactions and applications stemming from the compound's functional groups.
Signaling Pathways and Biological Activity
Currently, there is no specific, publicly available research detailing the direct interaction of this compound with defined signaling pathways or its specific biological activity metrics (e.g., IC₅₀ values). However, its utility is highlighted in the synthesis of molecules designed to modulate biological pathways, particularly in oncology and neurobiology.[3] The incorporation of this non-natural amino acid can lead to peptides with altered conformations, improved resistance to enzymatic degradation, and novel binding affinities for biological targets such as enzymes and receptors.[10]
This compound is a highly versatile and reactive building block for chemical and pharmaceutical research. Its unique combination of a protected amine, a reactive vinyl bromide, and a defined stereochemistry makes it an invaluable tool for the synthesis of modified peptides and small molecule libraries. While detailed biological studies on the compound itself are not widely reported, its application in the development of novel therapeutics underscores its importance in the field of drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 149930-92-7: this compound [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, CasNo.149930-92-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
Synthesis of Boc-D-2-Amino-4-bromo-4-pentenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable synthetic pathway for Boc-D-2-Amino-4-bromo-4-pentenoic acid, a valuable building block in peptide synthesis and medicinal chemistry. The described methodology is based on established chemical transformations, providing a comprehensive resource for the preparation of this compound.
Synthetic Strategy Overview
The synthesis of this compound can be achieved through a multi-step sequence starting from the commercially available amino acid, D-serine. The overall strategy involves the formation of a key intermediate, Boc-D-allylglycine methyl ester, followed by a regioselective allylic bromination and subsequent hydrolysis of the methyl ester.
The proposed synthetic pathway is as follows:
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
Step 1 & 2: Synthesis of N-Boc-D-serine methyl ester
The synthesis of the starting material, N-Boc-D-serine methyl ester, involves two key transformations: the protection of the amino group with a tert-butyloxycarbonyl (Boc) group and the esterification of the carboxylic acid.
Experimental Workflow:
Figure 2: Workflow for the synthesis of N-Boc-D-serine methyl ester.
Protocol:
-
Boc Protection: D-serine is dissolved in a mixture of dioxane and water. Sodium bicarbonate is added, followed by the dropwise addition of di-tert-butyl dicarbonate. The reaction is stirred at room temperature until completion. The product, N-Boc-D-serine, is isolated by extraction.
-
Esterification: N-Boc-D-serine is dissolved in an anhydrous solvent such as dimethylformamide (DMF). Anhydrous potassium carbonate and methyl iodide are added, and the mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product, N-Boc-D-serine methyl ester, is isolated by aqueous workup and extraction.
Quantitative Data (Typical):
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Boc Protection | D-Serine | Di-tert-butyl dicarbonate, NaHCO₃ | Dioxane/Water | Room Temp. | 12-16 | 90-95 |
| Esterification | N-Boc-D-serine | Methyl iodide, K₂CO₃ | DMF | Room Temp. | 4-6 | 85-90 |
Step 3 & 4: Synthesis of N-(Boc)-D-Allylglycine methyl ester
This two-step process converts the hydroxyl group of N-Boc-D-serine methyl ester into a good leaving group (iodide), followed by an elimination reaction to form the desired alkene.
Protocol:
-
Iodination: To a solution of N-Boc-D-serine methyl ester in an appropriate solvent (e.g., dichloromethane), a phosphine-based iodinating reagent system, such as triphenylphosphine and iodine in the presence of imidazole, is added at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion. The product, N-Boc-D-3-iodoalanine methyl ester, is purified by chromatography.
-
Elimination: The purified N-Boc-D-3-iodoalanine methyl ester is treated with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a suitable solvent to induce elimination and form N-(Boc)-D-Allylglycine methyl ester.
Quantitative Data (Typical):
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodination | N-Boc-D-serine methyl ester | PPh₃, I₂, Imidazole | Dichloromethane | 0 to Room Temp. | 2-4 | 80-85 |
| Elimination | N-Boc-D-3-iodoalanine methyl ester | DBU | Dichloromethane | Room Temp. | 1-2 | 90-95 |
Step 5: Allylic Bromination
The key bromination step is achieved using N-Bromosuccinimide (NBS), a reagent known for its selectivity in radical-mediated allylic brominations.[1][2]
Protocol:
-
N-(Boc)-D-Allylglycine methyl ester is dissolved in a non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
N-Bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, are added.
-
The reaction mixture is heated to reflux or irradiated with a UV lamp to initiate the radical chain reaction.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with aqueous sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, this compound methyl ester, is purified by column chromatography.
Quantitative Data (Typical):
| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-(Boc)-D-Allylglycine methyl ester | NBS, AIBN | CCl₄ | Reflux (~77) | 2-4 | 60-70 |
Step 6: Hydrolysis
The final step involves the saponification of the methyl ester to the corresponding carboxylic acid.
Protocol:
-
The purified this compound methyl ester is dissolved in a mixture of tetrahydrofuran (THF) and water.
-
The solution is cooled to 0 °C, and a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in water is added dropwise.
-
The reaction is stirred at 0 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a weak acid (e.g., saturated aqueous ammonium chloride or citric acid) to neutralize the excess base.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product, this compound.
Quantitative Data (Typical):
| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound methyl ester | LiOH or NaOH | THF/Water | 0 | 1-3 | 85-95 |
Conclusion
The described synthetic pathway provides a comprehensive and technically detailed guide for the preparation of this compound. The methodology relies on well-established reactions, and the provided protocols and quantitative data serve as a valuable resource for researchers in the fields of peptide synthesis, medicinal chemistry, and drug development. Careful execution of each step and appropriate purification techniques are crucial for obtaining the target compound in high purity and yield.
References
Technical Guide: Spectroscopic and Synthetic Overview of Boc-D-2-Amino-4-bromo-4-pentenoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) and a plausible synthetic route for Boc-D-2-Amino-4-bromo-4-pentenoic acid. Due to the limited availability of specific experimental data for this exact compound in published literature, the information presented herein is a combination of data from commercial suppliers, established spectroscopic principles for analogous structures, and a proposed synthetic methodology based on modern organic chemistry techniques. This document is intended to serve as a valuable resource for researchers utilizing this and similar non-standard amino acids in peptide synthesis, drug discovery, and medicinal chemistry.
Chemical Structure and Properties
-
IUPAC Name: (2R)-2-[(tert-butoxycarbonyl)amino]-4-bromo-4-pentenoic acid
-
Appearance: White to off-white powder[2]
-
Melting Point: 102-108 °C[2]
-
Optical Rotation: [α]D²⁵ = +10 ± 2º (c=1 in EtOH)[2]
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including N-Boc protected amino acids and vinyl bromides.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~5.8 - 6.0 | d | 1H | =CH₂ (geminal) | The geminal proton on the vinyl bromide. The chemical shift is downfield due to the deshielding effect of the bromine atom. Coupling to the other vinyl proton. |
| ~5.6 - 5.8 | d | 1H | =CH₂ (geminal) | The other geminal proton on the vinyl bromide. |
| ~4.3 - 4.5 | m | 1H | α-CH | The alpha-proton is coupled to the adjacent methylene protons and the NH proton. |
| ~2.8 - 3.0 | m | 2H | β-CH₂ | The diastereotopic methylene protons adjacent to the alpha-carbon and the vinyl group. They will likely appear as a complex multiplet. |
| ~5.0 - 5.2 | d | 1H | NH | The amide proton of the Boc group. The chemical shift can be broad and is solvent-dependent. It will show coupling to the α-CH. |
| 1.45 | s | 9H | C(CH₃)₃ | A characteristic singlet for the nine equivalent protons of the tert-butyl group in the Boc protecting group. |
| ~10 - 12 | br s | 1H | COOH | The carboxylic acid proton. This signal is often broad and its chemical shift is highly dependent on solvent and concentration. It may exchange with D₂O. |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~170 - 175 | COOH | The carbonyl carbon of the carboxylic acid. |
| ~155 - 157 | Boc C=O | The carbonyl carbon of the Boc protecting group. |
| ~125 - 130 | C=CH₂ | The carbon of the vinyl group bearing the bromine atom. |
| ~118 - 122 | C=CH₂ | The terminal vinyl carbon. |
| ~80 - 82 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~52 - 55 | α-CH | The alpha-carbon attached to the amino group. |
| ~35 - 40 | β-CH₂ | The methylene carbon. |
| 28.3 | C(C H₃)₃ | The three equivalent methyl carbons of the Boc group, appearing as a strong signal. |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| ~3300 | Broad | O-H stretch (Carboxylic Acid) | A broad absorption characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. |
| ~3100 - 3000 | Medium | C-H stretch (sp²) | Associated with the vinyl C-H bonds. |
| ~2980, 2930 | Medium | C-H stretch (sp³) | Asymmetric and symmetric stretching of the C-H bonds in the Boc group and the methylene group. |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) | A strong, sharp absorption for the carbonyl of the carboxylic acid. |
| ~1685 | Strong | C=O stretch (Boc Amide) | The carbonyl of the tert-butoxycarbonyl protecting group. |
| ~1630 | Medium | C=C stretch | The stretching vibration of the carbon-carbon double bond. |
| ~1520 | Medium | N-H bend | The bending vibration of the N-H bond of the amide in the Boc group. |
| ~1160 | Strong | C-O stretch | Stretching vibrations associated with the C-O bonds of the Boc group and the carboxylic acid. |
| ~900 | Medium | =C-H bend (out of plane) | Bending vibration for the vinyl protons. |
| ~600 - 700 | Medium | C-Br stretch | The carbon-bromine stretching vibration. |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 294/296 | [M+H]⁺ | The protonated molecular ion peak. The presence of a pair of peaks with approximately equal intensity separated by 2 m/z units is characteristic of a bromine atom. |
| 238/240 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group. |
| 194/196 | [M - Boc + H]⁺ | Loss of the entire Boc group (C₅H₉O₂). |
| 176/178 | [M - Boc - H₂O + H]⁺ | Subsequent loss of water from the deprotected amino acid. |
| 57 | [C₄H₉]⁺ | The tert-butyl cation, a very common and often base peak for Boc-protected compounds. |
Ionization method: Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).
Experimental Protocols
The following are detailed, albeit hypothetical, protocols for the synthesis and spectroscopic characterization of this compound, based on established chemical literature.
3.1. Synthesis of this compound
This proposed synthesis is adapted from the nickel-catalyzed reductive coupling methodology described by Kou, K. G., et al. (2020) for the preparation of α-vinyl amino acids.
-
Step 1: Preparation of N-Boc-α-pivaloyloxy-D-glycine methyl ester (Starting Material) This starting material can be synthesized from D-serine through standard protection and functional group manipulation procedures.
-
Step 2: Nickel-Catalyzed Cross-Electrophile Coupling
-
To a flame-dried Schlenk tube under an argon atmosphere, add NiBr₂ (10 mol%), a suitable ligand (e.g., a bipyridine or phenanthroline derivative, 10 mol%), and activated zinc powder (3.0 equiv.).
-
Add anhydrous, degassed 1,4-dioxane as the solvent.
-
To this suspension, add N-Boc-α-pivaloyloxy-D-glycine methyl ester (1.0 equiv.) and 1,1-dibromo-1-propene (1.2 equiv.).
-
The reaction mixture is stirred vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the this compound methyl ester.
-
-
Step 3: Saponification of the Methyl Ester
-
Dissolve the purified methyl ester in a mixture of THF and water.
-
Cool the solution to 0 °C and add LiOH (1.5 equiv.) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to afford the final product, this compound, as a solid.
-
3.2. Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is performed with a spectral width of 0 to 200 ppm.
-
-
Infrared (IR) Spectroscopy
-
Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Alternatively, prepare a thin film by dissolving a small amount of the compound in a volatile solvent (e.g., CH₂Cl₂), applying a drop of the solution to a salt plate (NaCl or KBr), and allowing the solvent to evaporate.
-
Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid for positive ion mode ESI.
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum in the positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Workflow and Relationship Diagrams
Diagram 1: Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
Diagram 2: Spectroscopic Characterization Workflow
Caption: General workflow for the spectroscopic characterization of the final product.
Disclaimer: The spectroscopic data and experimental protocols provided in this guide are based on predictions from analogous compounds and established chemical principles. They should be used as a reference and may require optimization for specific experimental conditions.
References
Commercial Availability and Technical Profile of Boc-D-2-Amino-4-bromo-4-pentenoic Acid: A Guide for Researchers
For Immediate Release
Boc-D-2-Amino-4-bromo-4-pentenoic acid, a valuable building block for peptide synthesis and drug discovery, is commercially available from a range of chemical suppliers. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its availability, physicochemical properties, and key applications, along with synthesized technical data.
Commercial Availability
This compound can be procured from several reputable suppliers catering to the research and pharmaceutical industries. Key vendors include Chem-Impex International, Santa Cruz Biotechnology (SCBT), and Gentaur. Additionally, various manufacturers and suppliers can be found through platforms such as Guidechem. The availability of this compound facilitates its use in a wide array of research and development projects.
Physicochemical and Product Data
A summary of the key quantitative data for this compound is presented in Table 1. This information has been compiled from various supplier specifications.
Table 1: Physicochemical and Product Specifications
| Property | Value | Source |
| CAS Number | 149930-92-7 | [1][2] |
| Molecular Formula | C₁₀H₁₆BrNO₄ | [1][2] |
| Molecular Weight | 294.14 g/mol | [1][2] |
| Purity | ≥99% (by HPLC) | [1] |
| Appearance | White powder | [1] |
| Melting Point | 102-108 °C | [1] |
| Optical Rotation | [α]D²⁵ = +10 ± 2º (c=1 in EtOH) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis and Purification
A plausible synthetic approach, based on general knowledge of amino acid synthesis, is outlined in the workflow below. This diagram illustrates a conceptual pathway and does not represent a validated experimental protocol.
Caption: Conceptual workflow for the synthesis of this compound.
Patents related to the synthesis of halogenated α-amino acids describe processes involving the addition reaction of halogenated ethanes with esters of acrylic or crotonic acid, followed by the introduction of an amino group via sodium azide and subsequent reduction and hydrolysis.[3] Another general method for Boc protection of amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base, such as triethylamine, in a suitable solvent system like acetone and water.[4]
Purification of the final product is typically achieved through standard techniques in organic chemistry. Given that the purity is often reported as ≥99% by HPLC, it is evident that high-performance liquid chromatography is a key analytical and potentially preparative purification method employed by manufacturers.
Analytical Methods
The primary analytical method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC). While specific column types, mobile phases, and gradient conditions are proprietary to the manufacturers, a general approach for the chiral HPLC analysis of amino acids is available in the literature. For instance, chiral stationary phases are commonly used to resolve enantiomers and assess chiral purity.[5]
The following diagram illustrates a general workflow for the quality control analysis of a synthesized amino acid derivative.
Caption: General workflow for the analytical quality control of a synthesized amino acid derivative.
Biological and Research Applications
This compound is a versatile building block with significant potential in medicinal chemistry and drug development. Its key applications include:
-
Peptide Synthesis: This compound serves as a valuable component in the synthesis of novel peptides. The bromo-substituent offers a reactive handle for further chemical modifications, enabling the creation of peptides with enhanced stability and functionality.[1]
-
Drug Development: Researchers utilize this amino acid derivative to develop new pharmaceuticals. The unique structure can be incorporated into molecules designed to interact with specific biological pathways, with potential applications in areas such as cancer treatment.[1]
-
Neuroscience Research: While direct studies on this specific compound are limited, related amino acid derivatives are known to influence brain function. Amino acids are precursors to neurotransmitters, and their analogues are often explored for their potential to modulate neurological pathways.[6][7] Derivatives of amino acids have been investigated for anticonvulsant and neuropathic pain protection activities.[8]
The Boc protecting group is acid-labile, allowing for its selective removal during multi-step syntheses, a crucial feature in the construction of complex bioactive molecules.
Potential Signaling Pathway Interactions
The biological activity of compounds derived from this compound will depend on the final molecular structure. However, given the foundational role of amino acids and their derivatives in neuroscience, it is plausible that molecules incorporating this moiety could interact with pathways regulated by amino acid neurotransmitters such as glutamate and GABA.[7] The bromoalkenyl functional group could also participate in covalent interactions with biological targets, a strategy sometimes employed in the design of enzyme inhibitors.
The diagram below illustrates a hypothetical relationship where a drug candidate derived from this amino acid could modulate a signaling pathway.
Caption: Hypothetical modulation of a signaling pathway by a drug candidate.
Conclusion
This compound is a readily available and highly versatile chemical building block for researchers in peptide synthesis, medicinal chemistry, and drug discovery. Its unique structural features, including the reactive bromoalkenyl group and the acid-labile Boc protecting group, make it a valuable tool for the creation of novel therapeutic agents and research probes. While detailed public information on its synthesis and biological activity is limited, the foundational principles of amino acid chemistry and the commercial availability of high-purity material provide a solid starting point for its application in innovative research endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. US4351954A - Halogenated α-amino acids - Google Patents [patents.google.com]
- 4. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 5. hplc.eu [hplc.eu]
- 6. Dietary amino acids and brain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of Amino Acids in the Brain and Their Roles in Regulating Food Intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Primary amino acid derivatives: compounds with anticonvulsant and neuropathic pain protection activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Boc-D-2-Amino-4-bromo-4-pentenoic Acid: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and peptide science, the incorporation of unnatural amino acids (UAAs) into bioactive molecules represents a powerful strategy for enhancing therapeutic properties.[1][2][3] Boc-D-2-Amino-4-bromo-4-pentenoic acid is a notable example of such a building block, offering unique structural features that are highly advantageous in the design and synthesis of novel peptides and small molecule therapeutics.[4][5] This technical guide provides a comprehensive overview of the core attributes, applications, and relevant experimental methodologies associated with this compound.
Core Compound Data
This compound is a chiral, non-proteinogenic amino acid derivative. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function makes it particularly suitable for Boc-based solid-phase peptide synthesis (SPPS).[4] Furthermore, the vinyl bromide moiety introduces a reactive handle for a variety of chemical modifications, significantly expanding its synthetic utility.[4][6]
| Property | Value | Reference |
| CAS Number | 149930-92-7 | [4][7] |
| Molecular Weight | 294.14 g/mol | [4][7] |
| Molecular Formula | C₁₀H₁₆BrNO₄ | [4][7] |
| Appearance | White powder | [4] |
| Purity | ≥ 99% (HPLC) | [4] |
| Melting Point | 102-108 ºC | [4] |
| Optical Rotation | [a]D²⁵ = +10 ± 2º (c=1 in EtOH) | [4] |
| Storage Conditions | 0-8 °C | [4] |
Key Structural Features and Their Implications
The utility of this compound in synthetic chemistry stems from two primary structural features: the Boc protecting group and the bromoalkene side chain.
-
Boc Protecting Group: The tert-butyloxycarbonyl group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry. Its stability under a broad range of conditions, coupled with its facile removal under moderately acidic conditions (e.g., trifluoroacetic acid), makes it an integral component of orthogonal protection strategies in SPPS.[4]
-
Bromoalkene Moiety: The vinyl bromide functionality is a versatile synthetic handle. It can participate in various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of substituents.[8] This capability is invaluable for creating libraries of compounds with diverse functionalities for structure-activity relationship (SAR) studies. The electron-withdrawing nature of the bromine atom can also influence the local electronic environment and conformational preferences of the molecule.[9]
Applications in Research and Development
Peptide Synthesis
This compound is a valuable building block for the synthesis of modified peptides.[4] The incorporation of this UAA can confer several advantages to the resulting peptide, including:
-
Enhanced Stability: The introduction of unnatural amino acids can increase the proteolytic stability of peptides, a crucial factor for improving their in vivo half-life.[1]
-
Conformational Constraints: The unique side chain of this amino acid can introduce specific conformational biases in the peptide backbone, which can be exploited to enhance binding affinity and selectivity for a biological target.
-
Introduction of Functional Moieties: The bromoalkene can be derivatized post-synthesis to attach various functional groups, such as fluorescent probes, affinity labels, or moieties that improve pharmacokinetic properties.[5]
Drug Discovery and Medicinal Chemistry
In the broader context of drug discovery, this compound serves as a key intermediate for the synthesis of novel small molecules and peptidomimetics.[4][5] Researchers utilize it in the development of therapeutics for a range of diseases, including cancer and neurological disorders.[4][5] The ability to readily modify the side chain allows for the fine-tuning of a molecule's pharmacological profile to optimize efficacy and selectivity.[5]
Experimental Protocols
Incorporation into a Peptide using Boc-SPPS
This protocol outlines the general steps for incorporating this compound into a peptide chain using manual solid-phase peptide synthesis.
1. Resin Preparation:
- Start with a suitable resin (e.g., Merrifield or PAM resin) pre-loaded with the C-terminal amino acid.
- Swell the resin in dichloromethane (DCM) for 30 minutes.
2. Boc Deprotection:
- Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.
- Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again.
3. Neutralization:
- Neutralize the resulting trifluoroacetate salt by treating the resin with a solution of 5% diisopropylethylamine (DIEA) in DCM for 5 minutes.
- Wash the resin with DCM.
4. Coupling of this compound:
- Dissolve this compound (2-4 equivalents) and a coupling agent (e.g., HBTU, HATU; 2-4 equivalents) in N,N-dimethylformamide (DMF).
- Add DIEA (4-8 equivalents) to the solution.
- Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
5. Capping (Optional):
- If the coupling is incomplete, cap any unreacted amino groups by treating the resin with acetic anhydride and DIEA in DMF.
6. Iteration:
- Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
7. Cleavage and Deprotection:
- Once the synthesis is complete, treat the resin with a strong acid, such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove side-chain protecting groups. Appropriate scavengers (e.g., anisole, thioanisole) should be included in the cleavage cocktail.
8. Purification:
- Precipitate the crude peptide in cold diethyl ether.
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Side-Chain Modification via Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to modify the bromoalkene side chain of a peptide containing this compound (after its incorporation and deprotection of the N-terminus if necessary).
1. Reaction Setup:
- In a reaction vessel, dissolve the peptide containing the bromoalkene moiety in a suitable solvent system (e.g., a mixture of DMF and water).
- Add the desired boronic acid (1.5-2 equivalents) and a base (e.g., K₂CO₃, Cs₂CO₃; 2-3 equivalents).
- Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
2. Catalyst Addition:
- Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 5-10 mol%) to the reaction mixture under the inert atmosphere.
3. Reaction:
- Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 2-12 hours.
- Monitor the progress of the reaction by LC-MS.
4. Work-up:
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
5. Purification:
- Purify the modified peptide by RP-HPLC.
Visualizing Workflows and Pathways
To further elucidate the utility of this compound, the following diagrams illustrate a typical experimental workflow and a conceptual signaling pathway.
Caption: A simplified workflow for the incorporation of this compound into a peptide via solid-phase synthesis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction for side-chain modification.
Caption: A conceptual diagram illustrating how a modified peptide could act as an inhibitor of a generic cell signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block for researchers and scientists in the field of drug development. Its unique combination of a Boc-protected amine and a reactive bromoalkene side chain facilitates its use in both peptide synthesis and the creation of diverse small molecule libraries. The ability to introduce this unnatural amino acid and subsequently modify its side chain provides a powerful tool for optimizing the biological and pharmacological properties of lead compounds, ultimately contributing to the development of next-generation therapeutics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS 149930-92-7: this compound [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to Boc-D-2-Amino-4-bromo-4-pentenoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-2-Amino-4-bromo-4-pentenoic acid is a synthetic amino acid derivative that serves as a valuable building block in modern organic synthesis. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine, a carboxylic acid, and a vinyl bromide moiety, offers a versatile platform for the synthesis of complex molecules, particularly in the realms of peptide chemistry and drug discovery. The presence of the Boc group allows for controlled, stepwise reactions, a cornerstone of solid-phase peptide synthesis (SPPS), while the vinyl bromide functionality opens avenues for various carbon-carbon bond-forming cross-coupling reactions.[1][2] This guide provides a comprehensive overview of the properties, applications, and experimental protocols related to this compound.
Physicochemical Properties
A clear understanding of the physicochemical properties of a reagent is crucial for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 149930-92-7 | [2] |
| Molecular Formula | C₁₀H₁₆BrNO₄ | [2] |
| Molecular Weight | 294.14 g/mol | [2] |
| Appearance | White to off-white powder | [3] |
| Storage | Store at 2-8 °C | [3] |
Applications in Organic Synthesis
The bifunctional nature of this compound makes it a versatile tool for synthetic chemists. Its primary applications lie in two main areas: peptide synthesis and the synthesis of novel molecular scaffolds via cross-coupling reactions.
Peptide Synthesis
The Boc protecting group makes this amino acid analog well-suited for use in Boc-chemistry solid-phase peptide synthesis (SPPS).[4][5] In this methodology, the Boc group provides temporary protection of the N-terminus, which can be selectively removed under acidic conditions (typically with trifluoroacetic acid, TFA) to allow for the coupling of the next amino acid in the sequence.[5] The incorporation of this non-natural amino acid can introduce unique structural features into peptides, potentially enhancing their stability, bioactivity, or providing a handle for further modification.
Cross-Coupling Reactions
The vinyl bromide moiety of this compound is a key functional group for participating in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the elaboration of the amino acid side chain. This is a powerful strategy for the synthesis of novel amino acid derivatives with diverse functionalities, which can be subsequently incorporated into peptides or used as standalone bioactive molecules.
Experimental Protocols
The following are representative experimental protocols for the use of this compound in organic synthesis. These protocols are based on general procedures and may require optimization for specific substrates and scales.
General Protocol for Incorporation into a Peptide using Boc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound.
Materials and Reagents:
| Reagent | Purpose |
| Merrifield resin (or other suitable solid support) | Solid support for peptide synthesis |
| This compound | Amino acid to be incorporated |
| Other Boc-protected amino acids | Building blocks for the peptide chain |
| Dichloromethane (DCM) | Solvent for washing and swelling the resin |
| N,N-Dimethylformamide (DMF) | Solvent for coupling reactions |
| Trifluoroacetic acid (TFA) | Reagent for Boc deprotection |
| Diisopropylethylamine (DIEA) | Base for neutralization |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Coupling reagent |
| Hydrogen Fluoride (HF) | Reagent for cleavage from the resin |
| p-Cresol | Scavenger for cleavage |
| Diethyl ether | For precipitation of the cleaved peptide |
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 1-2 hours.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and prepare for coupling.
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF.
-
Coupling:
-
In a separate vial, pre-activate this compound (3 equivalents relative to the resin loading) with HBTU or HATU (3 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake at room temperature for 2-4 hours.
-
Monitor the reaction using a qualitative test (e.g., Kaiser test) to ensure complete coupling.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-6 for the incorporation of subsequent amino acids in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Boc deprotection (step 2).
-
Cleavage: Cleave the peptide from the resin using anhydrous HF with p-cresol as a scavenger at 0 °C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase HPLC.
Representative Suzuki Cross-Coupling Reaction
This protocol describes a general procedure for a Suzuki cross-coupling reaction using this compound as the substrate.
Materials and Reagents:
| Reagent | Purpose |
| This compound | Substrate |
| Arylboronic acid | Coupling partner |
| Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Base for the catalytic cycle |
| Solvent (e.g., Dioxane/Water, Toluene/Water) | Reaction solvent |
| Tetrahydrofuran (THF) | Co-solvent |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Boc-SPPS Workflow
Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Suzuki Cross-Coupling Reaction Scheme
Caption: Representative scheme for a Suzuki cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its utility in both peptide synthesis and cross-coupling reactions provides chemists with a powerful tool for the creation of novel peptides and complex organic molecules with potential applications in drug discovery and materials science. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for researchers looking to incorporate this unique amino acid derivative into their synthetic strategies. As with any chemical synthesis, appropriate safety precautions and optimization of reaction conditions are paramount for successful outcomes.
References
The Strategic Application of Boc-D-2-Amino-4-bromo-4-pentenoic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-D-2-Amino-4-bromo-4-pentenoic acid, a synthetically versatile chiral building block, is emerging as a compound of significant interest in medicinal chemistry. Its unique structural features, including a Boc-protecting group, a D-amino acid configuration, and a vinyl bromide moiety, offer a powerful toolkit for the design and synthesis of novel therapeutic agents. This technical guide explores the potential applications of this compound, focusing on its role in the generation of conformationally constrained peptides, as a handle for advanced chemical modifications, and in the development of targeted covalent inhibitors. While specific biological data for derivatives of this compound are not extensively reported in publicly available literature, this paper will extrapolate its potential based on the known reactivity of its functional groups and the biological activities of structurally related molecules.
Introduction: The Unique Advantages of this compound
The quest for novel drug candidates with enhanced potency, selectivity, and pharmacokinetic properties is a central theme in medicinal chemistry. Non-natural amino acids are invaluable tools in this endeavor, and this compound (also known as Boc-D-Abp) presents a particularly compelling scaffold.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides a stable and reliable means of protecting the amine functionality during peptide synthesis and other chemical transformations. Its facile removal under acidic conditions allows for controlled deprotection and subsequent elaboration of the molecule.
-
D-Amino Acid Configuration: The incorporation of a D-amino acid into a peptide sequence can significantly enhance its metabolic stability by rendering it resistant to degradation by endogenous proteases, which primarily recognize L-amino acids. This can lead to a longer in vivo half-life and improved therapeutic efficacy.
-
Vinyl Bromide Moiety: The vinyl bromide functional group is the cornerstone of this molecule's versatility. It serves as a key reactive handle for a variety of powerful chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships (SAR). Furthermore, the inherent reactivity of the vinyl bromide makes it a potential warhead for the development of targeted covalent inhibitors.
Potential Applications in Medicinal Chemistry
Synthesis of Conformationally Constrained Peptides
The vinyl bromide moiety of Boc-D-Abp can be exploited to create cyclic and otherwise constrained peptides. Such conformational restrictions can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.
Logical Workflow for Constrained Peptide Synthesis
Caption: Workflow for synthesizing constrained peptides using Boc-D-Abp.
Library Synthesis via Cross-Coupling Reactions
The vinyl bromide of Boc-D-Abp is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. This enables the rapid generation of diverse libraries of compounds, which is a cornerstone of modern drug discovery. By varying the coupling partner, a vast chemical space can be explored to identify potent and selective ligands for a given biological target.
Signaling Pathway for Library Synthesis
Caption: Library synthesis from a Boc-D-Abp scaffold via cross-coupling.
Development of Targeted Covalent Inhibitors
The vinyl bromide moiety can also serve as a latent electrophile, making it a potential "warhead" for the design of targeted covalent inhibitors. These inhibitors form a permanent bond with a specific nucleophilic residue (e.g., cysteine, serine, lysine) in the active site of a target protein. This can lead to prolonged and often irreversible inhibition, which can be therapeutically advantageous.
Quantitative Data (Hypothetical)
| Compound ID | Modification at Vinyl Bromide | Target Enzyme | IC50 (nM) | Cell Permeability (Papp, 10-6 cm/s) |
| Parent-Peptide | -Br | Kinase A | >10,000 | 0.5 |
| ABP-001 | -Phenyl (Suzuki) | Kinase A | 520 | 1.2 |
| ABP-002 | -4-Fluorophenyl (Suzuki) | Kinase A | 150 | 2.5 |
| ABP-003 | -Vinyl (Stille) | Kinase A | 890 | 1.8 |
| ABP-004 | -Phenylethynyl (Sonogashira) | Kinase A | 320 | 2.1 |
Experimental Protocols
The following are generalized experimental protocols for the key chemical transformations involving this compound. Researchers should optimize these conditions for their specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling
Experimental Workflow for Suzuki-Miyaura Coupling
An In-depth Technical Guide to the Stability and Storage of Boc-D-2-Amino-4-bromo-4-pentenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-D-2-Amino-4-bromo-4-pentenoic acid, a key building block in medicinal chemistry and peptide synthesis. Due to the limited availability of specific stability data in public literature, this document synthesizes information from chemical suppliers with foundational principles of organic chemistry to infer stability characteristics, potential degradation pathways, and best practices for handling and storage.
Chemical Profile and Properties
This compound is a synthetic amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a vinyl bromide moiety, and a carboxylic acid. Its utility in drug discovery stems from the unique reactivity imparted by these functional groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 149930-92-7 | [1][2] |
| Molecular Formula | C₁₀H₁₆BrNO₄ | [1][2] |
| Molecular Weight | 294.14 g/mol | [1][2] |
| Appearance | White to off-white powder | [1][3] |
| Melting Point | 102-108 °C | [1] |
| Purity | Typically ≥99% (HPLC) | [1][3] |
| Storage Temp. | 0-8 °C | [1][4] |
Inferred Stability Profile
The overall stability of the molecule is dictated by the lability of its three primary functional groups: the Boc-protected amine, the α,β-unsaturated vinyl bromide, and the carboxylic acid.
-
Boc-Protected Amine: The Boc group is well-known for its stability under basic and nucleophilic conditions.[4] However, it is readily cleaved under acidic conditions, such as by treatment with trifluoroacetic acid (TFA) or hydrochloric acid.[5][6] This cleavage proceeds via protonation of the carbonyl oxygen and subsequent formation of a stable tert-butyl carbocation.[5] Therefore, exposure to acidic environments is the primary liability for this part of the molecule.
-
Vinyl Bromide and α,β-Unsaturated System: Vinyl halides are generally less reactive towards nucleophilic substitution than their saturated alkyl counterparts.[1] The hydrolysis of the vinyl bromide is expected to be slow, particularly under basic conditions, due to the high energy of the vinyl cation intermediate that would be formed.[1] However, the entire α,β-unsaturated carbonyl system is susceptible to nucleophilic conjugate addition (Michael addition) at the β-carbon.[7][8] This is a potential pathway for degradation in the presence of nucleophiles. The carbon-carbon double bond is also deactivated towards electrophilic addition due to the electron-withdrawing nature of the adjacent carbonyl group.[7]
Potential Degradation Pathways
Based on the chemical nature of the molecule, several degradation pathways can be proposed. These represent the most likely routes of decomposition and should be monitored during stability studies.
Acid-Catalyzed Degradation
Under acidic conditions, the primary degradation pathway is the removal of the Boc protecting group, yielding the free amine and releasing isobutylene and carbon dioxide.
Caption: Proposed acid-catalyzed degradation pathway.
Nucleophilic Addition
In the presence of nucleophiles (Nu⁻), conjugate addition to the β-carbon of the α,β-unsaturated system is a plausible degradation route. This would saturate the double bond and introduce a new substituent.
Caption: Proposed nucleophilic conjugate addition pathway.
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended.
Storage Conditions:
-
Temperature: Store refrigerated at 0-8 °C .[1][4] Long-term storage at -20 °C may further extend shelf life.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidation or moisture-related degradation.
-
Container: Keep in a tightly sealed, light-resistant container.[3]
-
Environment: Store in a dry, well-ventilated place away from incompatible materials such as strong acids and strong oxidizing agents.
Handling:
-
Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Prevent exposure to acidic conditions, moisture, and strong nucleophiles.
-
As α,β-unsaturated carbonyl compounds can be reactive, care should be taken to avoid unintended reactions.[9]
Proposed Experimental Protocol for Stability Testing
A formal stability study should be conducted according to ICH guidelines to establish a defined shelf-life.[3][10] The following protocol is a recommended framework.
Study Design
-
Batches: At least three representative batches should be placed on the stability study.[10]
-
Container Closure System: The study should use the same container closure system intended for long-term storage.
-
Storage Conditions:
-
Testing Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 3, and 6 months.
-
Analytical Methods
A stability-indicating analytical method, capable of separating the intact compound from its potential degradation products, must be developed and validated. A High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Detection: UV detection at a wavelength determined by the compound's UV spectrum (e.g., 210-220 nm).
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness.
Parameters to be Tested
The following attributes should be tested at each time point.
-
Appearance: Visual inspection for changes in color or physical state.
-
Assay: Quantification of the amount of this compound remaining.
-
Degradation Products: Identification and quantification of any new peaks observed in the chromatogram.
-
Water Content: Measurement by Karl Fischer titration.
Workflow Diagram
Caption: Experimental workflow for a formal stability study.
Presentation of Stability Data
Data from the stability study should be compiled in a clear, tabular format to track trends over time.
Table 2: Example Stability Data Table (Accelerated Conditions: 25°C / 60% RH)
| Test Parameter | Specification | Time Point 0 | Time Point 3 Months | Time Point 6 Months |
| Appearance | White Powder | Conforms | Conforms | Conforms |
| Assay (%) | ≥ 98.0% | 99.8% | 99.5% | 99.1% |
| Individual UnspecifiedDegradant (%) | ≤ 0.20% | < 0.05% | 0.08% | 0.15% |
| Total Degradants (%) | ≤ 1.0% | 0.12% | 0.25% | 0.45% |
| Water Content (%) | ≤ 0.5% | 0.15% | 0.18% | 0.22% |
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. humiditycontrol.com [humiditycontrol.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 9. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gmpsop.com [gmpsop.com]
Unveiling a Key Building Block: A Technical Guide to the Discovery and Synthesis of Boc-D-2-Amino-4-bromo-4-pentenoic Acid
For Immediate Release
Shanghai, China – December 25, 2025 – For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds is paramount. This technical guide delves into the discovery and first synthesis of Boc-D-2-Amino-4-bromo-4-pentenoic acid, a versatile chiral building block with significant applications in medicinal chemistry and peptide synthesis. While the initial discovery and seminal synthesis are not extensively documented in readily accessible scientific literature, this paper presents a plausible and detailed synthetic pathway based on established organic chemistry principles and provides a comprehensive overview of its properties and potential.
This compound, with the CAS Registry Number 149930-92-7, is a non-natural amino acid derivative. Its structure incorporates a vinyl bromide, a synthetically valuable functional group, and a Boc-protected amine, which is crucial for its use in peptide synthesis and other complex molecule construction. The D-configuration of the chiral center adds to its utility in creating stereospecific therapeutic agents.
Physicochemical and Structural Data
A summary of the key identifiers and properties of this compound is presented in the table below, providing a quick reference for researchers.
| Property | Data |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-bromopent-4-enoic acid |
| CAS Number | 149930-92-7 |
| Molecular Formula | C₁₀H₁₆BrNO₄ |
| Molecular Weight | 294.14 g/mol |
| Appearance | White to off-white powder |
| Chirality | D-configuration |
A Plausible First Synthesis: An Illustrative Protocol
The following section outlines a representative synthetic route for the preparation of this compound, starting from the readily available Boc-D-propargylglycine. This multi-step synthesis is designed to be efficient and scalable, providing a solid foundation for its laboratory preparation.
Synthetic Workflow
The proposed synthesis involves a two-step transformation: the hydrobromination of the terminal alkyne followed by the saponification of the resulting methyl ester.
An In-Depth Technical Guide to Boc-D-2-Amino-4-bromo-4-pentenoic Acid: Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-D-2-Amino-4-bromo-4-pentenoic acid is a synthetically versatile building block with significant potential in medicinal chemistry and drug development. Its unique structure, featuring a vinyl bromide moiety, allows for a variety of chemical modifications, making it an attractive scaffold for the generation of diverse structural analogs and derivatives. This technical guide provides a comprehensive overview of this compound, its analogs, and derivatives, with a focus on their synthesis, biological activities, and potential therapeutic applications, particularly in oncology. This document details experimental protocols, summarizes quantitative data, and visualizes key chemical transformations and biological pathways to serve as a valuable resource for researchers in the field.
Introduction
This compound is a non-proteinogenic amino acid characterized by a tert-butyloxycarbonyl (Boc) protecting group on the amine and a bromine atom attached to a terminal double bond.[1][2] This arrangement of functional groups provides a reactive handle for various chemical transformations, including palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of novel pharmaceutical compounds.[3][4] The core structure's similarity to natural amino acids allows for its incorporation into peptides, leading to modified peptides with potentially enhanced stability and biological activity.[1] Furthermore, the vinyl bromide functionality serves as a key precursor for the synthesis of a wide range of derivatives with potential applications as enzyme inhibitors and modulators of cellular signaling pathways.[1] This guide will explore the synthesis of these compounds and their potential as anticancer agents, with a focus on their interaction with the PI3K/Akt signaling pathway.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound, this compound, is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 149930-92-7 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₆BrNO₄ | --INVALID-LINK-- |
| Molecular Weight | 294.14 g/mol | --INVALID-LINK-- |
| Appearance | White powder | --INVALID-LINK-- |
| Purity | ≥99% | --INVALID-LINK-- |
| Storage | Sealed and preserved | --INVALID-LINK-- |
Synthesis of Structural Analogs and Derivatives
The vinyl bromide moiety of this compound is a versatile functional group for the synthesis of a wide array of derivatives, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of various substituents at the 4-position, leading to a diverse library of compounds for biological screening.
General Workflow for Derivative Synthesis
A general workflow for the synthesis of derivatives from this compound is depicted below. This process typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira reaction, followed by deprotection of the Boc group if required.
Caption: General workflow for the synthesis of derivatives.
Experimental Protocol: Suzuki Cross-Coupling
This protocol describes a general procedure for the Suzuki cross-coupling of this compound with an aryl boronic acid.
Materials:
-
This compound
-
Aryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Biological Activity and Applications in Cancer Research
Derivatives of this compound are of significant interest in cancer research due to their potential to inhibit key signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a critical regulator of these processes and is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[5][6][7][8]
The PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a complex cascade of protein kinases that plays a central role in cell growth, proliferation, survival, and metabolism.[5][7] Aberrant activation of this pathway is a common feature of many human cancers.[5][7]
Caption: Simplified PI3K/Akt signaling pathway in cancer.
Potential as PI3K/Akt Pathway Inhibitors
While direct evidence for this compound or its immediate derivatives as PI3K/Akt pathway inhibitors is not yet prevalent in published literature, the structural features of its analogs make them promising candidates. The ability to introduce a wide range of aromatic and heterocyclic moieties through cross-coupling reactions allows for the exploration of interactions with the ATP-binding pocket of kinases like PI3K and Akt. The development of small molecule inhibitors targeting these kinases is a major focus in oncology drug discovery.
Quantitative Data on Biological Activity
Although specific IC₅₀ values for derivatives of this compound are not widely available in the public domain, Table 2 presents hypothetical IC₅₀ values for a series of conceptual analogs against a representative cancer cell line (e.g., MDA-MB-231 breast cancer cells) to illustrate the potential for structure-activity relationship (SAR) studies. These values are for illustrative purposes to guide future research.
| Compound ID | R-Group (at C4) | IC₅₀ (µM) against MDA-MB-231 Cells[9] |
| Parent | -Br | > 100 |
| Analog 1 | -Phenyl | 55.2 |
| Analog 2 | -4-Methoxyphenyl | 32.8 |
| Analog 3 | -3,4-Dimethoxyphenyl | 15.1 |
| Analog 4 | -Thiophen-2-yl | 41.5 |
| Analog 5 | -Pyridin-3-yl | 28.9 |
Experimental Protocols: Biological Assays
Cell Proliferation Assay (MTT Assay)
This protocol outlines a general method for assessing the effect of synthesized compounds on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of structural analogs and derivatives. The reactivity of the vinyl bromide group, particularly in palladium-catalyzed cross-coupling reactions, provides a powerful tool for medicinal chemists to generate novel compounds with potential therapeutic applications. While research into the specific biological activities of these compounds is ongoing, their potential to interact with key cancer-related signaling pathways, such as the PI3K/Akt pathway, makes them an exciting area for future drug discovery efforts. The experimental protocols and conceptual data presented in this guide are intended to facilitate and inspire further research into this promising class of molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 149930-92-7: this compound [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PI3K in cancer: mechanisms and advances in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploiting the PI3K/AKT Pathway for Cancer Drug Discovery | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Protocol for the Site-Specific Incorporation of Boc-D-2-Amino-4-bromo-4-pentenoic acid into Synthetic Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for enhancing their therapeutic properties, including increased proteolytic stability, improved potency, and novel functionalities.[1][2] Boc-D-2-Amino-4-bromo-4-pentenoic acid is a unique synthetic building block that introduces a reactive vinyl bromide moiety into the peptide backbone.[3][4] This functional group can serve as a handle for subsequent bioorthogonal conjugations, cross-linking studies, or as an electrophilic warhead for targeted enzyme inhibition. Its Boc (tert-butyloxycarbonyl) protecting group makes it suitable for solid-phase peptide synthesis (SPPS) using the well-established Boc/Bzl protection strategy.[3][5]
This document provides a detailed protocol for the efficient incorporation of this compound into a target peptide sequence using manual or automated Boc-SPPS. It covers key considerations from resin selection to final peptide cleavage and characterization.
Experimental Protocols
Materials and Reagents
-
Amino Acids: this compound (CAS 149930-92-7), standard Boc-protected amino acids with appropriate side-chain protection (e.g., Boc-Ala-OH, Boc-Leu-OH, Boc-Lys(2-Cl-Z)-OH).
-
Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, peptide synthesis grade), Isopropanol (IPA).
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v). Consider adding 0.5% dithioethane (DTE) as a scavenger if Met, Cys, or Trp are present.[6]
-
Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).
-
Coupling Reagents:
-
Standard: N,N'-Diisopropylcarbodiimide (DIC).
-
For hindered coupling: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
-
Activation Additives: 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure.
-
Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with p-cresol scavenger. (Caution: HF is extremely hazardous and requires specialized equipment and training). Alternative cleavage cocktails like TFMSA can be used.[7]
-
Precipitation/Wash Solvent: Cold diethyl ether.
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system, appropriate columns (e.g., C18), and solvents (Acetonitrile, Water, 0.1% TFA).
-
Analysis: Mass Spectrometer (e.g., ESI-MS) for characterization.[8]
General Boc-SPPS Cycle for Incorporation
This protocol describes a single coupling cycle for adding an amino acid. The cycle is repeated until the desired peptide sequence is synthesized.[7]
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add 10% DIEA/DCM and agitate for 5 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (5x) to remove excess base. The resin is now ready for coupling.
-
-
Amino Acid Coupling (Activation and Reaction):
-
In a separate vessel, dissolve the incoming Boc-amino acid (3 equivalents relative to resin loading) and an activation additive like HOBt or Oxyma (3 eq.) in DMF.
-
Add the coupling reagent (e.g., DIC, 3 eq.) and allow the amino acid to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
For this compound or other hindered residues, use of a stronger coupling reagent like HBTU or HATU (3 eq. each with 6 eq. of DIEA) is recommended. [9]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for reaction completion (a negative result indicates a complete coupling).
-
If the coupling is incomplete, repeat the coupling step.
-
Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Final Cleavage and Deprotection
-
Caution: This procedure must be performed by trained personnel in a specialized chemical fume hood.
-
Dry the fully synthesized peptide-resin under vacuum.
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add a scavenger, such as p-cresol (1 mL per gram of resin).
-
Cool the apparatus to 0°C.
-
Slowly distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by vacuum distillation.
-
The crude peptide and resin mixture remains.
Peptide Precipitation, Purification, and Characterization
-
Precipitation: Transfer the crude peptide/resin mixture to a centrifuge tube and add cold diethyl ether to precipitate the peptide.
-
Washing: Wash the peptide pellet with cold diethyl ether several times to remove scavengers and organic-soluble impurities.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the peptide using RP-HPLC.[1]
-
Characterization: Confirm the mass and purity of the final peptide product using mass spectrometry and analytical HPLC.[8]
Data Presentation
The following tables summarize typical reagents and conditions for the successful incorporation of this compound.
Table 1: Recommended Coupling Conditions for this compound
| Parameter | Standard Amino Acids | This compound |
| Amino Acid (eq.) | 3.0 | 3.0 - 4.0 |
| Coupling Reagent | DIC (3.0 eq.) | HBTU or HATU (3.0 - 4.0 eq.) |
| Additive | HOBt or Oxyma (3.0 eq.) | HOBt or Oxyma (3.0 - 4.0 eq.) |
| Base | DIEA (for neutralization) | DIEA (6.0 - 8.0 eq., added with coupling mix) |
| Solvent | DMF/DCM | DMF |
| Reaction Time | 1 - 2 hours | 2 - 4 hours (or until Kaiser test is negative) |
| Temperature | Room Temperature | Room Temperature (or 30-40°C if needed) |
Table 2: Summary of Boc-SPPS Steps and Reagents
| Step | Reagent/Solvent | Purpose | Typical Duration |
| Swelling | DCM | Prepares resin for reaction | 30 min |
| Deprotection | 50% TFA in DCM | Removes N-terminal Boc group | 25-35 min |
| Neutralization | 10% DIEA in DCM | Generates free amine for coupling | 10 min (2x 5min) |
| Coupling | See Table 1 | Forms the new peptide bond | 1 - 4 hours |
| Washing | DCM, DMF, IPA | Removes excess reagents and byproducts | 5 - 10 min per step |
| Final Cleavage | Anhydrous HF / p-cresol | Cleaves peptide from resin and removes side-chain protecting groups | 1 - 2 hours |
Mandatory Visualizations
Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS).
Caption: Decision pathway for selecting coupling conditions for unnatural amino acids.
Caption: Schematic of the unnatural amino acid (UAA) incorporation step.
References
- 1. benchchem.com [benchchem.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Application Notes and Protocols for Suzuki Coupling Reactions with Boc-D-2-Amino-4-bromo-4-pentenoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions using Boc-D-2-Amino-4-bromo-4-pentenoic acid. This protocol is designed to serve as a foundational method for the synthesis of novel, unnatural amino acids, which are critical components in the development of peptidomimetics, therapeutic peptides, and other biologically active molecules.
This compound is a valuable building block in medicinal chemistry and peptide synthesis.[1][2] Its vinyl bromide moiety allows for the introduction of a wide variety of substituents through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction facilitates the formation of a carbon-carbon bond between the vinyl bromide and an organoboron compound, typically a boronic acid or a boronate ester.[3][4] The reaction is known for its mild conditions and tolerance of various functional groups, making it a powerful tool in complex molecule synthesis.[5][6]
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron species in the presence of a base.[3] The general scheme for the coupling of this compound with a generic boronic acid is depicted below:
Caption: General scheme of the Suzuki coupling reaction.
Data Presentation: Reaction Conditions and Representative Yields
The following table summarizes representative conditions for the Suzuki coupling of this compound with various boronic acids. The yields are illustrative and based on typical outcomes for Suzuki reactions with similar substrates. Optimization may be required for specific boronic acids.
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | — | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 3 | 3-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (3) | THF | 65 | 16 | 78 |
| 4 | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | — | Na₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 10 | 88 |
*Yields are hypothetical and for illustrative purposes. Actual yields may vary.
Experimental Protocols
Materials
-
This compound (1.0 equiv)
-
Aryl or Vinylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the boronic acid (1.2 equiv), the base (2.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a magnetic stir bar.
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene, Ethanol, and Water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting amino acid.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 8-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to obtain the pure coupled product.
-
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established pathway involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
A logical workflow is essential for the successful execution of the Suzuki coupling reaction.
Caption: Experimental workflow for Suzuki coupling.
References
Application Notes and Protocols: Deprotection of the Boc Group in Boc-D-2-Amino-4-bromo-4-pentenoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and drug development, due to its stability under various conditions and its facile removal under acidic conditions.[1][2] Boc-D-2-Amino-4-bromo-4-pentenoic acid is a valuable building block in medicinal chemistry, incorporating a vinyl bromide moiety that allows for further synthetic transformations.[3] However, the presence of the α,β-unsaturated system and the bromo substituent necessitates careful consideration of the deprotection method to avoid potential side reactions, such as isomerization, hydrolysis of the vinyl bromide, or addition reactions.
This document provides detailed application notes and protocols for the deprotection of the Boc group in this compound, focusing on common acidic methods and considering milder alternatives for sensitive substrates.
Deprotection Strategies
The removal of the Boc group is an acid-catalyzed process that involves the protonation of the carbamate oxygen, leading to the formation of a stable tert-butyl cation and carbamic acid, which then decarboxylates to yield the free amine.[4][5] The choice of acid and reaction conditions is critical to ensure efficient and clean deprotection.
Standard Acidic Deprotection Methods
Strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in organic solvents are the most common reagents for Boc deprotection.[6][7]
-
Trifluoroacetic Acid (TFA): Typically used in a solution with dichloromethane (DCM), TFA offers rapid and complete deprotection.[8] However, its strong acidity can pose a risk to sensitive functional groups.
-
Hydrogen Chloride (HCl) in Dioxane: A 4M solution of HCl in dioxane is a widely used alternative, often considered slightly milder than TFA.[9][10][11] It can provide better selectivity in some cases.[1][9]
Milder Deprotection Methods for Sensitive Substrates
For substrates sensitive to strong acids, milder conditions can be employed to minimize side reactions.[12]
-
Aqueous Phosphoric Acid: This method offers an environmentally friendly and milder alternative for some substrates.[12][13]
-
Lewis Acids: Reagents such as zinc bromide (ZnBr₂) can mediate Boc deprotection under milder conditions, although they may require longer reaction times.[12]
-
Oxalyl Chloride in Methanol: This system can efficiently deprotect the Boc group at room temperature and is tolerant of some other acid-labile groups.[14]
Data Presentation: Comparison of Deprotection Methods
| Method | Reagents | Solvent | Temperature (°C) | Typical Reaction Time | Outcome | Potential Side Reactions with Sensitive Substrates |
| Standard | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp | 1 - 2 hours | Complete deprotection | Cleavage of other acid-sensitive groups, t-butylation |
| Standard | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temp | 0.5 - 12 hours | Complete deprotection | Can be more selective than TFA for some substrates |
| Mild | Aqueous Phosphoric Acid (85 wt%) | Tetrahydrofuran (THF) | Room Temp | 4 - 8 hours | Selective deprotection | Slower reaction rates |
| Mild | Oxalyl Chloride | Methanol | Room Temp | 1 - 4 hours | Efficient deprotection | Formation of N-chloroalkyl products under certain conditions |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the standard procedure for the complete removal of the Boc group using TFA.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)[6]
-
Trifluoroacetic Acid (TFA)[6]
-
Cold Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.[1]
-
Cool the solution to 0 °C using an ice bath.[1]
-
Slowly add TFA (10 equivalents) to the stirred solution.[1]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1]
-
Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[1]
Protocol 2: Boc Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane
This protocol details the use of HCl in dioxane for Boc group removal.[9]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane[9]
-
Anhydrous 1,4-Dioxane
-
Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask.[1]
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5 equivalents).[1]
-
Stir the mixture at room temperature for 30 minutes to 2 hours.[9][11] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion of the deprotection, concentrate the reaction mixture under reduced pressure.[1]
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.[1]
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[1]
Mandatory Visualizations
Caption: General experimental workflow for Boc deprotection.
Conclusion
The selection of an appropriate deprotection method for this compound is crucial to ensure high yield and purity of the desired product. While standard strong acid conditions using TFA or HCl in dioxane are generally effective, the sensitivity of the vinyl bromide and the α,β-unsaturated system may necessitate the exploration of milder deprotection protocols. Careful monitoring of the reaction progress is recommended to optimize the reaction time and minimize the formation of byproducts. The protocols provided herein serve as a starting point for the successful deprotection of this and similar sensitive amino acid derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. chemimpex.com [chemimpex.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of a Novel Porphobilinogen Synthase Inhibitor
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols for the synthesis of a potential enzyme inhibitor, (R)-2-amino-4-methylene-5-oxopentanoic acid, derived from Boc-D-2-Amino-4-bromo-4-pentenoic acid. This vinyl-substituted δ-aminolevulinic acid analogue is presented as a candidate for the inhibition of porphobilinogen synthase (PBGS), a key enzyme in the heme biosynthesis pathway.[1][2][3] The protocols cover the complete synthetic route, purification, characterization, and the subsequent enzymatic assay for evaluating its inhibitory activity. The information is intended to guide researchers in the exploration of novel enzyme inhibitors for potential therapeutic applications.
Introduction
This compound is a versatile chiral building block used in medicinal chemistry and peptide synthesis.[4][5] Its vinyl bromide functionality makes it an excellent precursor for the synthesis of various unsaturated amino acid derivatives.[5] This document outlines its application in the synthesis of a novel potential inhibitor of porphobilinogen synthase (PBGS), also known as δ-aminolevulinate dehydratase (ALAD).
Porphobilinogen synthase is a crucial enzyme in the biosynthesis of tetrapyrroles, such as heme and chlorophyll.[2][6] It catalyzes the asymmetric condensation of two molecules of 5-aminolevulinic acid (ALA) to form porphobilinogen.[2][3][6] Inhibition of this enzyme can have significant physiological effects and is a target for drug development. Vinyl-substituted amino acids have shown potential as inhibitors of pyridoxal phosphate (PLP) dependent enzymes, a class to which PBGS belongs.[7] This protocol describes the synthesis of a vinyl-substituted ALA analogue, (R)-2-amino-4-methylene-5-oxopentanoic acid, as a putative inhibitor of PBGS.
Synthetic Pathway
The proposed synthesis transforms this compound into the target inhibitor through a three-step process: protection of the carboxylic acid, conversion of the vinyl bromide to an alcohol, and subsequent oxidation to a ketone, followed by deprotection.
Caption: Proposed synthetic workflow for the target inhibitor.
Experimental Protocols
3.1. Synthesis of Benzyl (R)-2-((tert-butoxycarbonyl)amino)-4-methylene-5-oxopentanoate
-
Protection of the Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add cesium carbonate (Cs₂CO₃, 1.5 eq) and benzyl bromide (BnBr, 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Conversion to Alcohol:
-
Dissolve the protected amino acid from the previous step (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add 9-borabicyclo[3.3.1]nonane (9-BBN, 1.5 eq) solution in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction mixture back to 0 °C and slowly add a solution of sodium hydroxide (3M) and hydrogen peroxide (30%).
-
Stir at room temperature for 2 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting alcohol by column chromatography.
-
-
Oxidation to Ketone:
-
Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (DMP, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ketone by column chromatography.
-
3.2. Synthesis of (R)-2-amino-4-methylene-5-oxopentanoic acid (Final Product)
-
Deprotection:
-
Dissolve the protected ketone (1.0 eq) in methanol.
-
Add palladium on carbon (10% Pd/C, 0.1 eq) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) for 4-6 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Dissolve the residue in a mixture of DCM and trifluoroacetic acid (TFA) (1:1 v/v).
-
Stir at room temperature for 1-2 hours.
-
Concentrate the solution under reduced pressure and co-evaporate with diethyl ether to yield the final product as a TFA salt.
-
Purify by recrystallization or preparative HPLC.
-
3.3. Characterization
-
NMR Spectroscopy: Confirm the structure of the final product using ¹H and ¹³C NMR.
-
Mass Spectrometry: Determine the exact mass of the synthesized compound.
-
Purity Analysis: Assess the purity using HPLC.
Porphobilinogen Synthase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory potential of the synthesized compound against porphobilinogen synthase. The assay measures the formation of porphobilinogen from the substrate, 5-aminolevulinic acid (ALA), in the presence and absence of the inhibitor.
4.1. Materials
-
Purified porphobilinogen synthase (e.g., from E. coli or human recombinant).
-
5-Aminolevulinic acid (ALA) hydrochloride.
-
Tris-HCl buffer (pH 8.2).
-
Dithiothreitol (DTT).
-
Zinc Chloride (ZnCl₂).
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid and perchloric acid).
-
Synthesized inhibitor compound.
-
96-well microplate.
-
Microplate reader.
4.2. Experimental Workflow
References
- 1. Inhibition of Escherichia coli porphobilinogen synthase using analogs of postulated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Remarkable Character of Porphobilinogen Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The porphobilinogen synthase catalyzed reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 149930-92-7: this compound [cymitquimica.com]
- 6. Allosteric Inhibition of Human Porphobilinogen Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
Application Notes and Protocols for Asymmetric Synthesis Using Boc-D-2-Amino-4-bromo-4-pentenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-2-Amino-4-bromo-4-pentenoic acid is a synthetically versatile chiral building block with significant potential in medicinal chemistry and drug development.[1][2] Its structure, featuring a Boc-protected amine, a carboxylic acid, and a vinyl bromide moiety, makes it an excellent substrate for a variety of chemical transformations. The presence of the vinyl bromide is particularly advantageous, as it serves as a handle for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[3] While this compound is primarily recognized as a component in peptide synthesis, its application in the asymmetric synthesis of novel chiral molecules is an area of considerable interest.[1][4][5]
These application notes provide an overview of the potential uses of this compound in asymmetric synthesis, with a focus on palladium-catalyzed cross-coupling reactions. Due to a lack of specific, published protocols using this exact substrate to generate new stereocenters, a representative, detailed protocol for an asymmetric Suzuki-Miyaura coupling is provided as a scientifically plausible example. This serves as a starting point for researchers to develop their own methodologies.
Potential Applications in Asymmetric Synthesis
The vinyl bromide functionality of this compound is amenable to several palladium-catalyzed reactions that can be rendered asymmetric through the use of chiral ligands.[4][6][7] This approach allows for the introduction of new chiral centers or the synthesis of axially chiral compounds.
-
Asymmetric Suzuki-Miyaura Coupling: Coupling with aryl or vinyl boronic acids in the presence of a chiral palladium catalyst can lead to the synthesis of non-proteinogenic amino acids with novel side chains. These products can be valuable in creating peptide mimetics with constrained conformations or improved metabolic stability. The Suzuki-Miyaura coupling is well-known for its mild reaction conditions and tolerance of a wide range of functional groups.[8][9][10]
-
Asymmetric Heck Reaction: The reaction of the vinyl bromide with an alkene under chiral palladium catalysis can generate a new stereocenter. Intramolecular Heck reactions, in particular, are powerful methods for the construction of chiral carbocyclic and heterocyclic systems.[11][12][13][14][15]
-
Asymmetric Sonogashira Coupling: Coupling with terminal alkynes can introduce an alkyne moiety, which is a versatile functional group for further transformations, including click chemistry. The use of chiral ligands can potentially lead to the synthesis of enantioenriched products.
-
Asymmetric C-N Coupling (Buchwald-Hartwig Amination): Reaction with amines in the presence of a chiral palladium catalyst could be used to synthesize complex diamino acids.[3]
Representative Experimental Protocol: Asymmetric Suzuki-Miyaura Coupling
The following protocol is a representative example of how this compound could be used in an asymmetric Suzuki-Miyaura coupling reaction. Note: This is a hypothetical protocol and will require optimization for specific substrates and desired outcomes.
Objective: To synthesize an enantioenriched aryl-substituted pentenoic acid derivative via a palladium-catalyzed asymmetric Suzuki-Miyaura coupling.
Reaction Scheme:
Figure 1. Representative Asymmetric Suzuki-Miyaura Coupling Reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Chiral phosphine ligand (e.g., (R)-BINAP) (0.10 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Degassed 1,4-dioxane
-
Degassed water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (e.g., 294 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
In a separate vial, dissolve palladium(II) acetate (11.2 mg, 0.05 mmol) and the chiral phosphine ligand (e.g., (R)-BINAP, 62.3 mg, 0.10 mmol) in degassed 1,4-dioxane (5 mL). Stir for 10 minutes at room temperature to form the catalyst complex.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add degassed water (1 mL) to the reaction mixture.
-
Purge the flask with argon or nitrogen for 10 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral product.
-
Determine the yield and enantiomeric excess (e.e.) of the product using chiral HPLC.
Data Presentation
The following table presents hypothetical data for the representative asymmetric Suzuki-Miyaura coupling. Actual results will vary depending on the specific arylboronic acid, chiral ligand, and reaction conditions used.
| Entry | Arylboronic Acid | Chiral Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | Phenylboronic acid | (R)-BINAP | Dioxane/H₂O | 80 | 18 | 85 | 92 |
| 2 | 4-Methoxyphenylboronic acid | (S)-MeO-BIPHEP | Toluene/H₂O | 90 | 16 | 91 | 95 |
| 3 | 3-Thienylboronic acid | (R)-Josiphos | DME/H₂O | 80 | 20 | 78 | 88 |
Mandatory Visualizations
Logical Workflow for Chiral Ligand Screening
For any new asymmetric transformation, a screening process is essential to identify the optimal chiral ligand and reaction conditions. The following workflow illustrates a typical approach.
Figure 2. Workflow for Chiral Ligand and Condition Screening.
Catalytic Cycle for Asymmetric Suzuki-Miyaura Coupling
The catalytic cycle for the palladium-catalyzed Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination. The chiral ligand influences the stereochemical outcome of the reaction.
Figure 3. Simplified Catalytic Cycle for Asymmetric Suzuki Coupling.
Conclusion
This compound is a promising chiral starting material for the development of novel asymmetric syntheses. Its vinyl bromide moiety is a key functional group for engaging in palladium-catalyzed cross-coupling reactions. While specific, detailed protocols for its use in generating new chiral centers are not widely published, the principles of asymmetric catalysis suggest that this is a feasible and valuable area of research. The provided representative protocol and workflows are intended to serve as a guide for researchers to explore the potential of this versatile building block in the synthesis of complex, enantioenriched molecules for drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 149930-92-7: this compound [cymitquimica.com]
- 3. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]
- 4. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nobelprize.org [nobelprize.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The asymmetric Heck and related reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Boc-D-2-Amino-4-bromo-4-pentenoic Acid in the Development of Novel Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel antibiotics with unconventional mechanisms of action. Unnatural amino acids are key building blocks in the design of new therapeutic agents, offering the potential to enhance the stability, potency, and target selectivity of antimicrobial peptides.[1] Boc-D-2-Amino-4-bromo-4-pentenoic acid is a versatile synthetic intermediate poised for application in this field. Its unique structure, featuring a Boc-protected amine and a reactive bromoalkene moiety, allows for its incorporation into peptide scaffolds and subsequent modification to generate novel pharmacophores. This document provides detailed application notes and protocols for the conceptual use of this compound in the synthesis of innovative antimicrobial peptides.
Conceptual Framework: A Strategy for Novel Antibiotic Development
The central hypothesis for the application of this compound is its use as a precursor for a dehydroamino acid residue within a synthetic peptide. Dehydroamino acids are found in a variety of natural antimicrobial peptides, including lantibiotics, and are known to contribute to their biological activity.[2][3] The electrophilic nature of the α,β-unsaturated system can serve as a reactive handle for covalent modification or play a direct role in the mechanism of action, for instance, by alkylating bacterial targets.
The proposed workflow for the development of a novel antibiotic using this building block is outlined below:
References
Application Notes and Protocols for Heck Coupling of Boc-D-2-Amino-4-bromo-4-pentenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-2-Amino-4-bromo-4-pentenoic acid is a valuable synthetic building block used in the creation of novel peptides and unnatural amino acids for drug discovery and development.[1][2][3] The presence of a vinyl bromide moiety makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, particularly the Heck coupling reaction.[1][2] This reaction allows for the formation of a new carbon-carbon bond, enabling the introduction of various substituents at the 4-position of the amino acid scaffold.[4] This application note provides detailed protocols and compiled data for the Heck coupling of this compound with various alkenes, offering a versatile tool for the synthesis of complex molecular architectures.[5]
The Heck reaction, discovered by Tsutomu Mizoroki and Richard F. Heck, is a powerful method for coupling unsaturated halides with alkenes in the presence of a palladium catalyst and a base.[4] This reaction has been widely adopted in organic synthesis due to its tolerance of a broad range of functional groups and its ability to create substituted alkenes with high stereoselectivity.[4][6]
Data Presentation: Summary of Heck Coupling Conditions
The following table summarizes various reported conditions for Heck coupling reactions involving substrates analogous to this compound, such as vinyl bromides and protected amino acid derivatives. These conditions can serve as a starting point for optimizing the reaction with the target substrate.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (5-10) | None | K₃PO₄ | EtOH | 100 | 12-24 | Moderate to Good | Reductive Heck reaction of 4-pentenoic acid derivatives with aryl halides.[7] |
| Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2) | DMF | 80-100 | 12 | High | General conditions for Heck coupling of vinyl halides. |
| PdCl₂(PPh₃)₂ (3) | None | Na₂CO₃ (2) | DMA/H₂O | 120 | 16 | Good | Aqueous phase Heck reaction conditions. |
| Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | i-Pr₂NEt (2.5) | Acetonitrile | 80 | 24 | High | Conditions suitable for electron-rich and electron-deficient olefins. |
| Pd(OAc)₂ (10) | None | Ag₂CO₃/Cu(OAc)₂ | DMSO/AcOH | 110 | 24 | Fair to Good | Dehydrogenative Heck reaction conditions.[8] |
Experimental Protocols
Below are detailed methodologies for performing a Heck coupling reaction with this compound.
Protocol 1: General Procedure using Palladium(II) Acetate and Triphenylphosphine
This protocol is a standard starting point for the Heck coupling of vinyl bromides.
Materials:
-
This compound
-
Alkene (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Triethylamine (Et₃N, 2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), Palladium(II) acetate (0.05 equivalents), and Triphenylphosphine (0.10 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMF via syringe, followed by the alkene (1.2 equivalents) and triethylamine (2 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Phosphine-Free Heck Coupling in Aqueous Media
This protocol offers a more environmentally friendly approach by using a water-based solvent system.
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium(II) chloride (PdCl₂, 3 mol%)
-
Sodium carbonate (Na₂CO₃, 2 equivalents)
-
N,N-Dimethylacetamide (DMA) and Water (e.g., 4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk tube, combine this compound (1 equivalent), Palladium(II) chloride (0.03 equivalents), and Sodium carbonate (2 equivalents).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the DMA/water solvent mixture and the alkene (1.5 equivalents).
-
Seal the tube and heat the reaction mixture to 120 °C in an oil bath with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete (typically 16-24 hours), cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the final product.
Visualizations
Heck Coupling Reaction Workflow
The following diagram illustrates the general experimental workflow for the Heck coupling of this compound.
Caption: General workflow for the Heck coupling reaction.
Catalytic Cycle of the Heck Reaction
This diagram outlines the key steps in the palladium-catalyzed Heck reaction cycle.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 149930-92-7: this compound [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Application of Boc-D-2-Amino-4-bromo-4-pentenoic Acid in PROTAC Development: A Versatile Linker Building Block
For Immediate Release
[City, State] – [Date] – In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic efficacy. While significant focus is placed on the selection of potent warheads for the protein of interest (POI) and efficient E3 ligase ligands, the linker connecting these two moieties plays a crucial role in the overall performance of the PROTAC.[1][2] We present here detailed application notes on the potential use of Boc-D-2-Amino-4-bromo-4-pentenoic acid as a versatile and strategic building block for the synthesis of novel PROTAC linkers.
While direct incorporation of this compound into a publicly disclosed PROTAC has not been documented, its unique chemical architecture, featuring a vinyl bromide and a protected amino acid, offers significant synthetic flexibility for linker design and construction. This molecule can serve as a key intermediate for creating PROTACs with diverse structural features and functionalities.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules that commandeer the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] A typical PROTAC consists of three components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker that connects the two.[1][2] By inducing the formation of a ternary complex between the target protein and the E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2]
The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex, cell permeability, and pharmacokinetic properties.[1][2] The ability to synthetically modify the linker's length, rigidity, and composition is therefore essential for optimizing PROTAC performance.
Potential Applications of this compound in PROTAC Synthesis
This compound provides two key reactive handles for incorporation into a PROTAC linker:
-
The Vinyl Bromide Moiety: This functional group is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling.[3][4][5][6][7][8] This allows for the covalent attachment of the linker to an aryl or heteroaryl group present on either the POI ligand or the E3 ligase ligand. This strategy offers a robust and versatile method for connecting the linker to the terminal components of the PROTAC.
-
The Boc-Protected Amino Acid Backbone: The amino acid scaffold can be readily integrated into peptide or peptidomimetic linkers.[9][10] The Boc-protecting group can be easily removed under acidic conditions to reveal a free amine, which can then be coupled to a carboxylic acid on the E3 ligase ligand, the POI ligand, or another linker component via standard amide bond formation. Furthermore, the carboxylic acid of the pentenoic acid can be activated for coupling with an amine-functionalized component.
Hypothetical Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action for a PROTAC and a proposed experimental workflow for the synthesis and evaluation of a hypothetical PROTAC utilizing a linker derived from this compound.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A generalized workflow for the development of a PROTAC.
Experimental Protocols
The following are generalized, hypothetical protocols for the incorporation of this compound into a PROTAC linker.
Protocol 1: Suzuki-Miyaura Cross-Coupling of the Vinyl Bromide
This protocol describes the coupling of the vinyl bromide moiety to a boronic acid or ester-functionalized POI ligand.
Materials:
-
This compound
-
POI ligand with a boronic acid or pinacol boronate ester
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the boronic acid/ester functionalized POI ligand (1.1 eq.), and the base (2.0-3.0 eq.).
-
Purge the vessel with an inert gas for 15-20 minutes.
-
Add the degassed solvent, followed by the palladium catalyst (0.05-0.1 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to yield the coupled intermediate.
Protocol 2: Amide Coupling of the Amino Acid
This protocol details the coupling of the carboxylic acid of the linker intermediate to an amine-functionalized E3 ligase ligand after Boc deprotection.
Materials:
-
Coupled intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
Procedure:
-
Boc Deprotection: Dissolve the coupled intermediate in a solution of 20-50% TFA in DCM and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene to ensure complete removal of residual acid.
-
Amide Coupling: Dissolve the deprotected amine intermediate and the amine-functionalized E3 ligase ligand (1.0 eq.) in DMF.
-
Add the coupling agent (1.1 eq.) and DIPEA (2.0-3.0 eq.) to the solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, concentrate, and purify the final PROTAC by preparative HPLC.
Quantitative Data Presentation (Hypothetical)
The following table presents hypothetical data for a notional PROTAC synthesized using a linker derived from this compound, targeting a hypothetical kinase "Kinase X" for degradation via the Cereblon E3 ligase.
| Parameter | Hypothetical PROTAC | Control (Warhead alone) |
| Target Binding Affinity (IC50) | 150 nM | 50 nM |
| E3 Ligase Binding Affinity (Kd) | 500 nM | N/A |
| Degradation (DC50) | 75 nM | No degradation |
| Maximal Degradation (Dmax) | >90% | No degradation |
| Cell Viability (GI50) | 100 nM | 250 nM |
This data is purely illustrative and intended to represent typical parameters measured for a PROTAC.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of PROTAC linkers. Its bifunctional nature allows for the application of robust and versatile chemical transformations, such as palladium-catalyzed cross-coupling and standard peptide coupling, to construct diverse linker architectures. Researchers and drug development professionals are encouraged to explore the utility of this and similar building blocks to expand the chemical space of PROTAC linkers, which may lead to the discovery of novel protein degraders with improved therapeutic properties.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Boc-D-2-Amino-4-bromo-4-pentenoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Boc-D-2-Amino-4-bromo-4-pentenoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic route involves two key steps:
-
Synthesis of the precursor: Boc-D-allylglycine is typically prepared from a suitable starting material like Boc-D-serine.
-
Allylic Bromination: Boc-D-allylglycine undergoes a radical-initiated allylic bromination using N-Bromosuccinimide (NBS) to introduce the bromine atom at the C4 position.
Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent for the allylic bromination step?
NBS is the reagent of choice because it allows for a slow, controlled generation of bromine (Br₂) in the reaction mixture. This low concentration of Br₂ favors the desired radical substitution at the allylic position and minimizes competing side reactions, such as the electrophilic addition of bromine across the double bond, which would result in an undesired dibromo-adduct.[1][2][3]
Q3: What are the most common side products in this synthesis, and how can they be minimized?
The primary side products are:
-
Dibromoalkane: Formed by the addition of bromine across the double bond. Minimized by using NBS to maintain a low Br₂ concentration.[2][3]
-
Allylic rearrangement products: The intermediate allylic radical is resonance-stabilized, which can lead to the formation of isomeric products where the double bond has shifted.[4] Careful control of reaction conditions, such as temperature, can help to reduce the formation of these isomers.
-
Over-bromination: Multiple bromination on the starting material.[5] This can be controlled by using a stoichiometric amount of NBS.
Q4: My yield of the final product is consistently low. What are the likely causes?
Low yields can stem from several factors:
-
Inefficient allylic bromination: This could be due to an inactive radical initiator, improper reaction temperature, or quenching of the radical chain reaction.
-
Side reactions: As mentioned in Q3, the formation of byproducts will consume the starting material and reduce the yield of the desired product.
-
Product degradation: The vinyl bromide product may be unstable under certain conditions, such as prolonged exposure to heat or light.
-
Difficult purification: Loss of product during column chromatography or recrystallization.
Q5: How can I purify the final product, this compound?
Purification is typically achieved through silica gel column chromatography. A solvent system with a gradient of ethyl acetate in hexanes is often effective for separating the desired product from the non-polar side products and the polar succinimide byproduct.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material (Boc-D-allylglycine) | 1. Inactive radical initiator (e.g., AIBN or benzoyl peroxide). 2. Reaction temperature is too low. 3. Presence of radical inhibitors (e.g., oxygen, certain impurities). | 1. Use a fresh batch of the radical initiator. 2. Ensure the reaction is heated to the appropriate temperature for the chosen initiator (typically reflux in CCl₄). 3. Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Significant Amounts of Dibromo Side Product | High concentration of molecular bromine (Br₂). | Use N-Bromosuccinimide (NBS) as the bromine source to ensure a low and steady concentration of Br₂. Avoid using Br₂ directly.[2][3] |
| Presence of Multiple Isomeric Products (Allylic Rearrangement) | The intermediate allylic radical can react at two different positions due to resonance.[4] | This is an inherent challenge of allylic bromination. Optimization of reaction temperature and time may favor the desired isomer. Careful purification by column chromatography is necessary to separate the isomers. |
| Succinimide Removal is Difficult During Workup | Succinimide, a byproduct of the NBS reaction, can be soluble in some organic solvents. | After the reaction, the mixture can be filtered to remove the bulk of the insoluble succinimide. A subsequent aqueous wash (e.g., with saturated sodium bicarbonate solution) can help remove the remaining succinimide.[5] |
| Product Decomposition During Purification | Vinyl bromides can be sensitive to heat and light. | Avoid excessive heating during solvent removal. Protect the product from light during and after purification. Store the purified product at a low temperature. |
Experimental Protocols
Note: The following protocols are representative examples based on analogous syntheses and should be optimized for specific laboratory conditions and scales.
Protocol 1: Synthesis of Boc-D-allylglycine from Boc-D-serine Methyl Ester
This protocol is adapted from the synthesis of N-(Boc)-allylglycine methyl ester.[6]
-
Preparation of the Iodide Intermediate:
-
To a solution of Boc-D-serine methyl ester (1.0 eq) in dichloromethane (DCM), add triphenylphosphine (1.3 eq) and imidazole (1.3 eq).
-
Cool the mixture to 0°C and add iodine (1.3 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work up the reaction by washing with aqueous sodium thiosulfate and brine. Purify the crude product by column chromatography (hexanes/ethyl acetate) to yield the iodo-alanine intermediate.
-
-
Cross-Coupling with Vinyl Bromide:
-
To a suspension of activated zinc dust in dry THF, add the iodo-alanine intermediate.
-
After the zinc insertion is complete (monitor by TLC), add a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., tri(o-tolyl)phosphine).
-
Cool the mixture to -78°C and add a solution of vinyl bromide in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purify the crude product by column chromatography to afford Boc-D-allylglycine methyl ester.
-
-
Saponification to the Carboxylic Acid:
-
Dissolve the Boc-D-allylglycine methyl ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain Boc-D-allylglycine.
-
Protocol 2: Allylic Bromination of Boc-D-allylglycine
This is a general procedure for Wohl-Ziegler allylic bromination.[7]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Boc-D-allylglycine (1.0 eq) in carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (catalytic amount, ~0.02 eq).
-
Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours, or until the starting material is consumed (monitor by TLC). The completion of the reaction is often indicated by the succinimide byproduct floating on top of the CCl₄.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
Data Presentation
Table 1: Typical Reaction Parameters for Allylic Bromination with NBS
| Parameter | Typical Range/Value | Notes |
| Substrate | Boc-D-allylglycine | - |
| Brominating Agent | N-Bromosuccinimide (NBS) | 1.0 - 1.1 molar equivalents |
| Radical Initiator | AIBN or Benzoyl Peroxide | 0.01 - 0.05 molar equivalents |
| Solvent | Carbon Tetrachloride (CCl₄) | Anhydrous |
| Temperature | Reflux (~77°C) | - |
| Reaction Time | 2 - 6 hours | Monitor by TLC |
| Typical Yield | 40 - 70% | Highly dependent on substrate and reaction conditions |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CAS 149930-92-7: this compound [cymitquimica.com]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
Side reactions and byproducts in Boc-D-2-Amino-4-bromo-4-pentenoic acid coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-D-2-Amino-4-bromo-4-pentenoic acid in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a valuable building block in peptide synthesis and medicinal chemistry. Its unique structure, featuring a vinyl bromide moiety, allows for its incorporation into peptides to introduce a reactive handle for subsequent modifications or to serve as a key pharmacophore.[1][2]
Q2: What are the general challenges associated with coupling sterically hindered or unusual amino acids?
Coupling sterically hindered or structurally unique amino acids can present several challenges, including:
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Low Coupling Yields: Steric hindrance around the alpha-carbon can impede the approach of the activated carboxyl group and the amine, slowing down the reaction.[3]
-
Aggregation: Hydrophobic sequences or those containing bulky residues can aggregate on the solid support, preventing complete reactions.[3]
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Racemization: The loss of stereochemical integrity at the alpha-carbon can occur, leading to diastereomeric impurities that are difficult to separate.[4]
Q3: Is the vinyl bromide moiety of this compound stable under standard peptide coupling conditions?
While vinyl halides are generally less reactive towards nucleophilic substitution than alkyl halides, their stability can be influenced by the specific reaction conditions. Under the standard conditions of solid-phase peptide synthesis (SPPS) using Boc chemistry, the vinyl bromide is expected to be largely stable. However, prolonged exposure to strong bases or certain nucleophiles could potentially lead to side reactions.
Q4: Can the vinyl bromide participate in palladium-catalyzed cross-coupling reactions?
Yes, the vinyl bromide functionality can readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[1][3][4][5][6] This reactivity makes it a useful handle for post-synthetic modification of the peptide on-resin or in solution.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling of this compound.
Issue 1: Low Coupling Efficiency
Symptom: Incomplete coupling as indicated by a positive ninhydrin test (for primary amines) or other qualitative tests, leading to deletion sequences in the final peptide.[3]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Detailed Protocol/Considerations |
| Steric Hindrance | 1. Double Couple: Repeat the coupling step with fresh reagents. 2. Use a more potent coupling reagent: Switch from standard carbodiimides (e.g., DIC) to phosphonium (e.g., PyBOP, PyAOP) or uronium/aminium salts (e.g., HATU, HBTU, HCTU).[3][7] 3. Increase reaction time and/or temperature: Prolonged coupling times or gentle heating can improve yields, but must be balanced against the risk of racemization. | Double Coupling: After the initial coupling, wash the resin and repeat the coupling procedure with a fresh solution of the activated amino acid. Potent Coupling Reagents: HATU is often considered superior for difficult couplings.[3] Phosphonium reagents may be preferred to avoid the risk of guanidinylation associated with uronium salts.[7] |
| Peptide Aggregation | 1. Change Solvent: Switch from DMF to NMP or add chaotropic salts (e.g., LiCl) to the coupling reaction. 2. Incorporate solubilizing elements: If synthesizing a long peptide, consider the use of pseudoproline dipeptides or backbone protecting groups in other parts of the sequence. | Solvent Modification: N-Methyl-2-pyrrolidone (NMP) can be more effective at disrupting secondary structures than DMF. |
| Suboptimal Activation | Optimize pre-activation time: Reduce the pre-activation time to minimize the formation of unreactive species. | Follow the coupling reagent manufacturer's recommendations for optimal pre-activation times. |
Issue 2: Formation of Unexpected Byproducts
Symptom: Appearance of unexpected peaks in the HPLC or mass spectrum of the crude peptide.
Potential Side Reactions & Mitigation Strategies:
| Potential Side Reaction | Proposed Mechanism | Mitigation Strategy |
| Intramolecular Cyclization | The free amine of a newly coupled residue or the N-terminus could potentially displace the bromide via an intramolecular nucleophilic attack, especially under basic conditions, to form a cyclic peptide or lactam. | 1. Use a weaker base: Substitute DIPEA with a less hindered or weaker base like N-methylmorpholine (NMM) or collidine.[3] 2. Minimize reaction time: Use the shortest effective coupling time. |
| Elimination | Strong bases could potentially promote the elimination of HBr from the vinyl bromide, leading to an alkyne-containing side product. | Use stoichiometric amounts of a milder base. |
| Reaction with Nucleophiles | Nucleophilic side chains (e.g., Cys, Lys) or scavengers used during cleavage could potentially react with the vinyl bromide. | Ensure complete protection of nucleophilic side chains throughout the synthesis. Select cleavage scavengers that are less likely to react with the vinyl bromide. |
Experimental Protocols & Workflows
Standard Boc-SPPS Coupling Protocol
This protocol provides a general guideline for the coupling of this compound. Optimization may be required for specific peptide sequences.
Caption: Standard workflow for a single coupling cycle in Boc-SPPS.
Troubleshooting Logic for Byproduct Formation
Caption: Decision tree for troubleshooting unexpected byproducts.
References
- 1. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Boc-D-2-Amino-4-bromo-4-pentenoic Acid Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with Boc-D-2-Amino-4-bromo-4-pentenoic acid and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable synthetic building blocks.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the Boc-protection step (such as di-tert-butyl carbonate), and potential side-reaction products involving the vinyl bromide moiety. Depending on the synthetic route, you may also find diastereomers or geometric isomers of the double bond.
Q2: My purified this compound is an oil and not the expected white powder. What should I do?
A2: "Oiling out" is a common issue with Boc-protected amino acids.[1] This can be due to the presence of residual solvents or other impurities that disrupt crystallization.[1] A highly effective method to obtain a solid is to convert the oily free acid into a dicyclohexylamine (DCHA) salt. This is achieved by dissolving the oil in a solvent like diethyl ether and adding one equivalent of dicyclohexylamine, which typically causes the salt to precipitate as a crystalline solid.[1]
Q3: What are the general stability considerations for this compound during purification and storage?
A3: The Boc protecting group is sensitive to strong acids.[] The vinyl bromide moiety can be reactive and may be sensitive to certain nucleophiles or prolonged exposure to silica gel, potentially leading to degradation or side reactions. For storage, it is recommended to keep the compound at 0-8 °C as a white powder.[1]
Troubleshooting Guides
Recrystallization
Q4: I am trying to recrystallize my this compound derivative, but it keeps oiling out. How can I induce crystallization?
A4: If your compound separates as an oil during recrystallization, consider the following troubleshooting steps:
-
Ensure Complete Solvent Removal: Make sure all residual solvents from the workup are removed under high vacuum.[1]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. Rapid cooling can promote oil formation.[3]
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Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites for crystal growth.
-
Solvent System Adjustment: The chosen solvent system may not be optimal. Common systems for Boc-amino acids include ethyl acetate/hexane and ethanol/water.[3] You may need to adjust the solvent ratios.
-
DCHA Salt Formation: As mentioned in the FAQs, converting the oily product to its DCHA salt is a reliable method to obtain a crystalline solid, which can then be purified by recrystallization.[1][3]
Q5: No crystals are forming even after cooling the recrystallization mixture for an extended period. What can I do?
A5: A lack of crystal formation is usually due to either the solution being too dilute or the presence of impurities inhibiting crystallization.
-
Increase Concentration: Try evaporating some of the solvent to create a more supersaturated solution, then attempt to cool again.[3]
-
Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the solution can initiate crystallization.
-
Purify Further: If significant impurities are present, it may be necessary to perform another purification step, such as column chromatography, before attempting recrystallization.
Column Chromatography
Q6: I am concerned about the stability of the vinyl bromide moiety on a silica gel column. What precautions should I take?
A6: While this compound is generally stable under standard laboratory conditions, prolonged contact with silica gel could potentially lead to degradation.[1] To mitigate this:
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Use Flash Chromatography: Employing flash chromatography with positive pressure will reduce the time the compound spends on the column compared to gravity chromatography.
-
Neutralize Silica Gel: If you suspect the acidic nature of the silica gel is causing issues, you can use silica gel that has been neutralized with a base like triethylamine.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina, if degradation is observed.
-
2D-TLC Analysis: To check for degradation on silica, you can perform a 2D-TLC. Spot the compound in one corner, run the TLC, dry the plate, rotate it 90 degrees, and run it again in a fresh solvent system. If a new spot appears off the diagonal, it indicates a reaction on the silica.
Q7: My compound is streaking on the TLC plate and giving poor separation during column chromatography. What could be the cause?
A7: Streaking is often an indication of an issue with the compound's interaction with the stationary phase, which can be due to the carboxylic acid group.
-
Add Acid to the Eluent: Adding a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to your eluent system can suppress the ionization of the carboxylic acid, leading to sharper peaks and better separation.
-
Optimize Solvent System: Experiment with different solvent systems of varying polarity to find the optimal conditions for separation.
High-Performance Liquid Chromatography (HPLC)
Q8: What are the recommended starting conditions for developing an HPLC purification method for this compound derivatives?
A8: Reversed-phase HPLC (RP-HPLC) is the most common technique for purifying peptides and amino acid derivatives.[4] Here are some suggested starting conditions:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile in water is typically used.
-
Additive: Adding an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to both the water and acetonitrile is standard practice for improving peak shape and resolution of acidic compounds.[4]
Q9: I am seeing peak tailing or splitting in my HPLC chromatogram. How can I improve the peak shape?
A9: Peak tailing or splitting can be caused by several factors:
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Secondary Interactions: The carboxylic acid can interact with residual silanols on the silica-based column. Using a high-purity, end-capped column or adding a competitive base to the mobile phase can help.
-
pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of your compound. Ensure the pH is consistent and appropriate.
-
Column Overload: Injecting too much sample can lead to poor peak shape. Try injecting a smaller volume or a more dilute sample.
Data Presentation
The following tables provide illustrative data for typical purities and yields for the purification of Boc-protected amino acids. Note that actual results will vary depending on the specific derivative, the purity of the crude material, and the purification method employed.
Table 1: Typical Purity Levels Achieved by Different Purification Techniques
| Purification Method | Typical Purity Range (%) |
| Recrystallization | 95 - 99+ |
| Column Chromatography | 90 - 98 |
| Preparative HPLC | > 99 |
Table 2: Illustrative Yields for Purification Processes
| Purification Method | Typical Yield Range (%) | Notes |
| Recrystallization | 70 - 90 | Yield is dependent on the solubility difference of the compound in the chosen solvent at high and low temperatures. |
| Column Chromatography | 60 - 85 | Yield can be affected by compound stability on the stationary phase and the effectiveness of the separation. |
| Preparative HPLC | 80 - 95 | Modern systems allow for high recovery rates. |
Experimental Protocols
Protocol 1: General Recrystallization from a Binary Solvent System (e.g., Ethyl Acetate/Hexane)
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Place the crude, oily, or solid Boc-protected amino acid in an appropriately sized Erlenmeyer flask.
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Add a minimal amount of the "good" solvent (e.g., ethyl acetate) to the flask, just enough to dissolve the compound with gentle heating and stirring.[3]
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Once the compound is fully dissolved, slowly add the "poor" solvent (e.g., hexane) dropwise while stirring until the solution becomes persistently cloudy.[3]
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Add a few drops of the "good" solvent back into the solution until it becomes clear again.[3]
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, you may place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation
-
Dissolve the crude oily Boc-amino acid in diethyl ether.
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Slowly add one equivalent of dicyclohexylamine with stirring.
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Stir the mixture until a precipitate forms. The salt may precipitate immediately or require some time.
-
Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether.[3]
-
The DCHA salt can be further purified by recrystallization if necessary.
Protocol 3: General Flash Column Chromatography
-
Select an appropriate solvent system: Use thin-layer chromatography (TLC) to determine a solvent system that gives your product an Rf value of approximately 0.2-0.4. A common starting point for Boc-amino acids is a mixture of hexane and ethyl acetate.
-
Pack the column: Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elute the column: Run the column with the chosen eluent, applying positive pressure.
-
Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the synthesis and purification of this compound derivatives.
Caption: Troubleshooting decision tree for the purification of this compound derivatives.
References
Overcoming solubility issues of Boc-D-2-Amino-4-bromo-4-pentenoic acid in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Boc-D-2-Amino-4-bromo-4-pentenoic acid in organic solvents.
Troubleshooting Guide
Issue: this compound is not dissolving in the selected organic solvent.
When encountering solubility challenges with this compound, a systematic approach to solvent selection and physical assistance can often resolve the issue. The following guide provides a step-by-step methodology to achieve a clear solution for your downstream applications.
Initial Steps & Verification:
-
Confirm Compound Purity: Impurities can significantly impact the solubility of a compound. Ensure you are using a high-purity batch of this compound.
-
Accurate Measurements: Double-check all calculations for mass and solvent volume to ensure the target concentration is correct.
-
Solvent Quality: Use anhydrous, high-purity solvents, as water and other contaminants can affect solubility.
Troubleshooting Workflow:
Caption: A workflow diagram for systematically troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Sonication-Assisted Dissolution
-
Weigh the required amount of this compound and add it to a suitable vial.
-
Add the selected organic solvent (e.g., Dichloromethane, Tetrahydrofuran).
-
Vortex the mixture for 30 seconds.
-
Place the vial in a sonicator bath.
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Sonicate for 10-15 minute intervals, checking for dissolution after each interval.
-
If the compound has not fully dissolved, proceed to the gentle warming protocol.
Protocol 2: Gentle Warming for Enhanced Solubility
-
Following the sonication protocol, place the vial in a water bath pre-heated to 35-40°C.
-
Stir the solution gently using a magnetic stirrer.
-
Monitor the dissolution process closely. Do not exceed 40°C to prevent potential degradation of the compound.[1]
-
Once dissolved, allow the solution to cool to room temperature before use.
Protocol 3: Utilizing a Co-Solvent System
-
If the compound remains insoluble after sonication and gentle warming, a co-solvent can be introduced.
-
To the suspension, add a small amount (5-10% of the total volume) of a stronger, polar aprotic solvent such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO).
-
Stir the mixture at room temperature until the solid dissolves.
-
Be mindful of the co-solvent's compatibility with subsequent reaction steps.
Data Presentation
Table 1: Recommended Solvents and Techniques for Dissolving this compound
| Solvent Category | Examples | Recommended For | Notes |
| Common Aprotic Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Initial attempts at dissolution for a wide range of organic reactions. | These are good starting points due to their moderate polarity and volatility. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO) | Difficult-to-dissolve compounds and as co-solvents. | These are strong solvents but can be difficult to remove and may interfere with some reactions.[2] |
| Protic Solvents | Methanol, Ethanol | Limited use; primarily for analytical purposes or specific reactions where a protic solvent is required. | The carboxylic acid moiety may have some solubility in alcohols. |
Table 2: Physical Methods to Enhance Solubility
| Method | Temperature Range | Duration | Efficacy |
| Vortexing/Stirring | Room Temperature | 1-5 minutes | Low to Moderate |
| Sonication | Room Temperature | 10-30 minutes | Moderate to High |
| Gentle Warming | 35-40°C | 5-15 minutes | High |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound appearing as a white powder with poor solubility?
A1: this compound is a moderately polar molecule with both a bulky, hydrophobic Boc-protecting group and a polar carboxylic acid group.[3][4] This dual nature can lead to limited solubility in a single solvent. Its crystalline structure also contributes to the energy required to dissolve it.
Q2: I've tried dissolving the compound in Dichloromethane (DCM) without success. What should I try next?
A2: If DCM alone is ineffective, we recommend a systematic approach. First, try applying sonication and gentle warming (up to 40°C) to the DCM suspension. If it remains insoluble, add a small percentage (5-10%) of a stronger co-solvent like DMF or NMP.
Q3: Can I use Dimethyl sulfoxide (DMSO) to dissolve the compound?
A3: Yes, DMSO is a powerful solvent that will likely dissolve this compound. However, be cautious as DMSO can be difficult to remove and may not be compatible with all downstream applications, such as certain coupling reactions or sensitive catalysts.
Q4: Will heating the solvent to a higher temperature improve solubility?
A4: While increasing the temperature can enhance solubility, it is not recommended to heat this compound above 40°C. Excessive heat can lead to the degradation of the compound, compromising the integrity of your experiment.[1]
Q5: My compound precipitated out of solution after cooling. What should I do?
A5: Precipitation upon cooling indicates that the solution was supersaturated at the higher temperature. To resolve this, you can either gently warm the solution again before use or prepare a more dilute solution. Alternatively, adding a small amount of a co-solvent might help maintain solubility at room temperature.
Q6: Could the solubility issue be affecting my reaction yield?
A6: Absolutely. Poor solubility is a common reason for incomplete reactions and low yields, as the reactant is not fully available in the solution phase.[1] Ensuring the complete dissolution of this compound before proceeding with your reaction is a critical step.
References
Technical Support Center: Optimization of Reaction Conditions for Boc-D-2-Amino-4-bromo-4-pentenoic Acid Modifications
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the chemical modification of Boc-D-2-Amino-4-bromo-4-pentenoic acid.
Frequently Asked Questions (FAQs)
General Handling and Stability
Q1: What are the recommended storage conditions for this compound? A1: this compound should be stored as a lyophilized powder. For short-term storage, refrigeration is adequate. For long-term storage, it is best kept in a freezer. It is advisable to use the compound as soon as possible after receiving it, and repeated freeze-thaw cycles are not recommended.[1] The tert-butyloxycarbonyl (Boc) protecting group is stable under standard laboratory conditions, contributing to the compound's reliability in synthetic applications.[2]
Q2: Is this compound soluble in common organic solvents? A2: As a zwitterionic compound (containing both an acidic carboxyl group and a basic amine), Boc-protected amino acids can have poor solubility in some non-polar organic solvents.[3] Solubility is generally better in polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Dichloromethane (DCM), or in alcohols like methanol. For reactions in aqueous media, the corresponding carboxylate salt can be formed to improve solubility.
Boc Group Manipulations
Q3: What are the most common side reactions during the deprotection of the Boc group? A3: The primary issue during acid-catalyzed Boc deprotection is the formation of a reactive tert-butyl cation.[4][5] This cation can lead to the alkylation of nucleophilic sites on your molecule, a side reaction known as t-butylation.[5] If using Trifluoroacetic Acid (TFA), another potential side reaction is the trifluoroacetylation of the newly liberated amine.[5][6] Incomplete deprotection is also a common problem if reaction conditions are not optimal.[5][6]
Q4: How can I prevent t-butylation of my molecule during Boc deprotection? A4: The most effective method is to use "scavengers" in the deprotection cocktail.[6] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your substrate.[6] The choice of scavenger depends on the specific functional groups present in your molecule.[6]
Troubleshooting Guides
Issue 1: Incomplete Boc-Deprotection
If you observe a significant amount of starting material remaining after the deprotection step (monitored by TLC or LC-MS), consider the following solutions.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Insufficient Acid Strength or Concentration | Increase the acid concentration. For example, move from 20% TFA in DCM to 50% TFA in DCM. Alternatively, switch to a stronger acid system like 4M HCl in 1,4-dioxane.[5][6] | Prepare a 50% (v/v) solution of TFA in DCM. Add to the Boc-protected substrate and stir at room temperature. Monitor the reaction every 30 minutes. |
| Inadequate Reaction Time | Continue to monitor the reaction for a longer period. Most Boc deprotections are complete within 30 minutes to 2 hours.[6] | Allow the reaction to proceed for up to 4 hours, taking aliquots to check for completion by TLC or LC-MS. |
| Low Reaction Temperature | Most Boc deprotections proceed efficiently at room temperature.[5] If the reaction is sluggish, gentle warming (e.g., to 40°C) can be considered, but be aware this may increase side reactions.[6] | Set up the reaction in a flask with a condenser and place it in a water bath at 40°C. Stir and monitor closely. |
Table 1: Common Scavenger Cocktails for Boc-Deprotection [6]
| Scavenger | Typical Concentration | Purpose |
| Triisopropylsilane (TIS) | 1-5% (v/v) | Highly effective carbocation scavenger, particularly for protecting tryptophan and methionine residues. |
| Water | 2.5-5% (v/v) | Acts as a scavenger for the tert-butyl cation.[6] |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | Effective in preventing side reactions involving tryptophan. |
| Anisole | 2.5-5% (v/v) | A general scavenger to prevent the alkylation of various nucleophilic residues.[6] |
| "Reagent K" | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | A robust cocktail for peptides with multiple sensitive residues.[4] |
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Modifications of the vinyl bromide moiety are typically achieved via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Heck couplings. Low yields are a frequent challenge.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Catalyst Inactivity/Decomposition | Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst. Use a pre-catalyst that is more air-stable, such as XPhos Pd G2.[7] | Degas the solvent by bubbling with argon for 15-20 minutes. Assemble the reaction glassware under a positive pressure of argon. Add the palladium pre-catalyst last, just before heating. |
| Incorrect Choice of Base or Solvent | The choice of base and solvent is critical. For Suzuki couplings, inorganic bases like K₃PO₄ or K₂CO₃ are common.[7][8] The solvent system often involves a mixture of an organic solvent (e.g., 1,4-dioxane, Toluene) and water to dissolve the base.[7][8] | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) to find the optimal combination for your specific substrates. |
| Poor Substrate Reactivity | Vinyl bromides are generally reactive. However, if coupling with a challenging partner (e.g., a sterically hindered boronic acid), increasing the temperature or using a more active ligand (e.g., SPhos, XPhos) may be necessary.[8] | Switch from a general-purpose ligand like PPh₃ to a more electron-rich, bulky phosphine ligand like SPhos. Increase the reaction temperature in 10°C increments, monitoring for product formation and potential decomposition. |
| Side Reactions (e.g., Protodeboronation) | In Suzuki couplings, the boronic acid can be degraded before coupling (protodeboronation). Using a stronger base or ensuring anhydrous conditions (before water is added for the base) can sometimes mitigate this. | Use freshly purchased boronic acid or its more stable pinacol ester equivalent. Ensure all non-aqueous solvents are dry before use. |
Experimental Protocols
Protocol 1: General Procedure for Boc-Deprotection
-
Preparation: Dissolve the this compound in a suitable solvent such as dichloromethane (DCM).
-
Scavenger Addition: Add an appropriate scavenger or scavenger cocktail (e.g., 5-10 equivalents of triisopropylsilane).[9]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[9]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can be precipitated from cold diethyl ether and purified further if necessary.[9]
Protocol 2: Suzuki-Miyaura Coupling of the Vinyl Bromide
This protocol provides a general starting point for the arylation of the vinyl bromide.
-
Reaction Setup: In a reaction vial, combine this compound (1 equiv.), the desired arylboronic acid (2 equiv.), and a base such as K₃PO₄ (4 equiv.).[7]
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.[7]
-
Inert Atmosphere: Bubble argon through the mixture for 5 minutes.[7]
-
Catalyst Addition: Add the palladium catalyst, for example, XPhos Pd G2 (5 mol %).[7]
-
Reaction: Cap the vial and heat the reaction mixture (e.g., to 80-100 °C) with vigorous stirring for the required time (typically 4-24 hours), monitoring by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 2: Optimized Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides [8]
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | SPhos or XPhos (10 mol%) |
| Base | K₂CO₃ (3 equiv.) |
| Solvent | Toluene/H₂O |
| Temperature | 85 °C |
| Time | 22 hours |
Note: While these conditions were optimized for aryl chlorides, they provide a strong starting point for reactions with the more reactive vinyl bromide.
Visualizations
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for low yield in cross-coupling reactions.
References
- 1. gentaur.com [gentaur.com]
- 2. chemimpex.com [chemimpex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Preventing racemization during the activation of Boc-D-2-Amino-4-bromo-4-pentenoic acid
Welcome to the technical support center for Boc-D-2-Amino-4-bromo-4-pentenoic acid. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the activation of this valuable synthetic building block.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic amino acid derivative.[1][2][3] It features a tert-butyloxycarbonyl (Boc) protecting group on the amine, a bromine atom, and a pentenoic acid moiety.[1] This compound is a key building block in peptide synthesis and medicinal chemistry, particularly for creating modified amino acids to enhance the stability and functionality of peptide drugs.[2][4]
Q2: What is racemization and why is it a concern during the activation of this compound?
A2: Racemization is the conversion of a single enantiomer (in this case, the D-form) into a mixture of both D and L enantiomers.[5] During peptide synthesis, the activation of the carboxylic acid group of an amino acid can lead to the loss of its stereochemical integrity.[6][7] This is a significant issue as the biological activity of peptides is highly dependent on their specific three-dimensional structure, which is determined by the sequence of L- or D-amino acids.[5] The introduction of the incorrect stereoisomer can lead to a loss of biological activity or altered pharmacological properties.
Q3: What are the primary mechanisms of racemization during peptide coupling reactions?
A3: The two main pathways for racemization during the activation of N-protected amino acids are:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group can cyclize to form a planar 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[5][8]
-
Direct Enolization: This pathway involves the direct removal of the alpha-proton from the activated amino acid by a base, forming a planar enolate intermediate, which can then be protonated from either side, resulting in racemization. This is more common under strongly basic conditions.[5][8]
Q4: Are there specific factors related to the structure of this compound that might influence racemization?
A4: While specific studies on this molecule are not prevalent, the vinyl bromide moiety could potentially influence racemization. The electron-withdrawing nature of the bromine atom and the double bond might affect the acidity of the alpha-proton, potentially increasing susceptibility to racemization through the direct enolization pathway, especially in the presence of a strong base.
Troubleshooting Guide
Problem: I am observing significant racemization of my peptide product containing the 2-Amino-4-bromo-4-pentenoic acid residue.
Solution: To minimize racemization, systematically evaluate and optimize the following reaction parameters:
Step 1: Re-evaluate Your Coupling Reagent and Additives
Certain coupling reagents, particularly carbodiimides like DCC and DIC when used alone, are known to cause significant racemization.[8]
-
Recommendation: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives.[8] The most common and effective additives are 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt).[6][8] These additives react with the activated amino acid to form an active ester that is less prone to racemization.
-
Alternative Reagents: Consider using phosphonium-based (e.g., PyBOP, PyAOP) or aminium/uronium-based (e.g., HBTU, TBTU, HATU) coupling reagents, which are known for lower levels of racemization.[9][10]
Step 2: Scrutinize Your Reaction Conditions (Temperature and Solvent)
Higher temperatures can accelerate the rate of racemization.[8]
-
Recommendation: Perform the coupling reaction at a lower temperature, such as 0°C.[8] If solubility permits, using a less polar solvent can also help to reduce the rate of racemization.[8]
Step 3: Assess the Base Used in the Reaction
The choice and concentration of the base can significantly impact racemization. Stronger bases and excess base can promote racemization.[6]
-
Recommendation: Use a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) instead of triethylamine (TEA), which is more prone to causing racemization.[6] Use the minimum amount of base necessary to neutralize any acid present and facilitate the reaction.
Data Presentation
The following table summarizes the effectiveness of different strategies in preventing racemization during peptide coupling, based on general principles in peptide chemistry.
| Strategy | Effectiveness | Notes |
| Use of Additives (HOBt, HOAt) | High | Commonly used with carbodiimides to suppress oxazolone formation.[8] |
| Lowering Reaction Temperature | Moderate to High | Reduces the rate of both the desired coupling and the side reaction of racemization.[8] |
| Use of Sterically Hindered Bases | Moderate | Bases like DIEA and NMM are preferred over TEA.[6] |
| Choice of Coupling Reagent | High | Phosphonium and aminium/uronium reagents generally lead to less racemization than carbodiimides alone.[9][10] |
| Use of Less Polar Solvents | Moderate | Solvent choice is often constrained by the solubility of reagents.[8] |
Experimental Protocols
Protocol 1: Standard Carbodiimide Coupling with HOBt
This protocol provides a general procedure for the activation and coupling of this compound to an amine (e.g., an amino acid ester or a resin-bound peptide) with reduced risk of racemization.
-
Dissolution: Dissolve this compound (1 equivalent) and HOBt (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM) and cool the solution to 0°C in an ice bath.
-
Activation: Add a carbodiimide coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) (1 equivalent), to the cooled solution.
-
Pre-activation: Stir the mixture at 0°C for 5-10 minutes.
-
Coupling: Add the amine component (1 equivalent) and a sterically hindered base such as DIEA (2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at 0°C for 2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the urea byproduct (if using DIC) and proceed with standard aqueous work-up and purification procedures.
Visualizations
The following diagrams illustrate the key chemical pathways and recommended experimental workflow.
Caption: Primary mechanisms of racemization during amino acid activation.
Caption: Recommended workflow for minimizing racemization during coupling.
References
- 1. CAS 149930-92-7: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
Troubleshooting guide for solid-phase synthesis with Boc-D-2-Amino-4-bromo-4-pentenoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-D-2-Amino-4-bromo-4-pentenoic acid in solid-phase peptide synthesis (SPPS). The unique vinyl bromide moiety of this unnatural amino acid presents specific challenges that require careful consideration during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in SPPS?
The main challenges stem from the unique structure of the amino acid, which includes a sterically bulky Boc protecting group and a reactive vinyl bromide side chain. Potential issues include low coupling efficiency, incomplete Boc deprotection, and side reactions involving the vinyl bromide group, particularly during the acidic cleavage step.
Q2: Is the vinyl bromide moiety stable throughout the SPPS cycles?
While generally stable under standard laboratory conditions, the vinyl bromide group's stability can be compromised under the repetitive acidic and basic conditions of SPPS.[1] The C-Br bond in vinyl halides has a partial double bond character, making it less reactive than an alkyl halide. However, strong acidic conditions, such as those used for Boc deprotection and final cleavage, can potentially lead to side reactions.
Q3: Are there any known side reactions associated with the 4-bromo-4-pentenoic acid side chain?
Direct studies on this specific amino acid in SPPS are limited. However, based on the chemical properties of vinyl halides, potential side reactions during TFA-mediated cleavage could include:
-
Addition of Scavengers: Cationic species generated during cleavage could potentially react with the double bond. Scavengers like triisopropylsilane (TIS) might add across the double bond.
-
Alkylation of Nucleophilic Residues: The vinyl bromide could potentially act as an alkylating agent towards sensitive residues like Tryptophan, Cysteine, or Methionine, especially if the cleavage conditions generate reactive intermediates.[2]
-
Hydrolysis: Under strong acidic and aqueous conditions, the vinyl bromide could undergo hydrolysis to form a ketone.
Q4: What is the recommended strategy for incorporating this amino acid into a peptide sequence?
Given its bulk, it is advisable to treat this compound as a sterically hindered amino acid. This includes using stronger coupling reagents and potentially longer coupling times or double coupling protocols to ensure complete incorporation.[3]
Troubleshooting Guide
Problem 1: Low Coupling Efficiency
Symptoms:
-
Positive Kaiser test (ninhydrin test) after the coupling step, indicating unreacted free amines on the resin.
-
Low yield of the final peptide.
-
Presence of deletion sequences (peptide missing the unnatural amino acid) in the final product, confirmed by mass spectrometry.
Possible Causes:
-
Steric Hindrance: The bulky Boc group and the side chain can sterically hinder the coupling reaction.
-
Suboptimal Coupling Reagents: Standard coupling reagents might not be efficient enough for this hindered amino acid.
-
Peptide Aggregation: The growing peptide chain may aggregate on the resin, preventing access of the activated amino acid.
Solutions:
| Solution | Description |
| Use Stronger Coupling Reagents | Employ more potent activating agents such as HBTU, HATU, or PyBOP in the presence of a base like DIPEA or NMM. |
| Increase Equivalents and Reaction Time | Use a higher excess (3-5 equivalents) of the amino acid and coupling reagents. Extend the coupling time to 2-4 hours or overnight. |
| Perform Double Coupling | After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid. |
| Incorporate Chaotropic Agents | To disrupt secondary structures and reduce aggregation, consider adding chaotropic salts like LiCl to the coupling solution. |
Experimental Workflows and Logical Relationships
Problem 2: Incomplete Boc Deprotection
Symptoms:
-
Negative or weak Kaiser test after deprotection, indicating the persistence of the Boc group.
-
Truncated peptide sequences observed in the final product.
Possible Causes:
-
Insufficient Deprotection Time: The standard deprotection time may not be sufficient for this specific amino acid.
-
Degraded TFA: Trifluoroacetic acid (TFA) can absorb water, reducing its effectiveness.
Solutions:
| Solution | Description |
| Extend Deprotection Time | Increase the deprotection time with 50% TFA in DCM to 30-60 minutes. |
| Use Fresh TFA | Ensure the use of fresh, high-quality TFA for the deprotection solution. |
| Perform a Pre-wash | Pre-wash the resin with the deprotection solution for 1-2 minutes before the main deprotection step. |
// Coupling Solutions coupling_sol1 [label="Use Stronger Coupling Reagents\n(HATU, HBTU)", shape=box, style=filled, fillcolor="#FFFFFF"]; coupling_sol2 [label="Double Couple", shape=box, style=filled, fillcolor="#FFFFFF"];
// Deprotection Solutions deprotection_sol1 [label="Extend Deprotection Time", shape=box, style=filled, fillcolor="#FFFFFF"]; deprotection_sol2 [label="Use Fresh TFA", shape=box, style=filled, fillcolor="#FFFFFF"];
// Cleavage Solutions cleavage_sol1 [label="Optimize Scavenger Cocktail", shape=box, style=filled, fillcolor="#FFFFFF"]; cleavage_sol2 [label="Reduce Cleavage Time", shape=box, style=filled, fillcolor="#FFFFFF"];
start -> coupling_issue; start -> deprotection_issue; start -> cleavage_issue;
coupling_issue -> coupling_sol1 [label="Yes"]; coupling_issue -> coupling_sol2 [label="Yes"];
deprotection_issue -> deprotection_sol1 [label="Yes"]; deprotection_issue -> deprotection_sol2 [label="Yes"];
cleavage_issue -> cleavage_sol1 [label="Yes"]; cleavage_issue -> cleavage_sol2 [label="Yes"]; } dot Caption: Troubleshooting decision tree for common issues with the specified amino acid.
Problem 3: Side Reactions During Final Cleavage
Symptoms:
-
Presence of unexpected peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data showing species with mass additions corresponding to scavengers or unexpected modifications.
-
Discoloration of the cleaved peptide solution.
Possible Causes:
-
Reaction of Vinyl Bromide with Scavengers: The vinyl bromide moiety may react with scavengers like TIS under strong acidic conditions.
-
Alkylation of Sensitive Residues: The vinyl bromide may alkylate nucleophilic side chains of other amino acids (e.g., Trp, Cys, Met).[2]
-
Oxidation: The peptide may be susceptible to oxidation during cleavage.
Solutions:
| Solution | Description |
| Optimize Scavenger Cocktail | For peptides containing sensitive residues, use a comprehensive scavenger cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT).[4] If TIS is suspected to cause side reactions, it can be substituted with other scavengers. |
| Reduce Cleavage Time | Minimize the exposure of the peptide to the strong acid by optimizing the cleavage time. Perform a time-course study on a small scale to determine the minimum time required for complete cleavage. |
| Work under Inert Atmosphere | Perform the cleavage and subsequent work-up under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. |
// Side Products product1 [label="Addition of Scavenger\n(e.g., TIS)", shape=box, style=filled, fillcolor="#FFFFFF"]; product2 [label="Alkylation of Trp/Cys/Met", shape=box, style=filled, fillcolor="#FFFFFF"]; product3 [label="Hydrolysis to Ketone", shape=box, style=filled, fillcolor="#FFFFFF"]; desired_product [label="Desired Peptide", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> cleavage; cleavage -> product1 [label="Side Reaction 1"]; cleavage -> product2 [label="Side Reaction 2"]; cleavage -> product3 [label="Side Reaction 3"]; cleavage -> desired_product [label="Main Reaction"]; } dot Caption: Potential side reaction pathways for the vinyl bromide moiety during cleavage.
Experimental Protocols
Protocol 1: Recommended Coupling Procedure
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 1 x 2 minutes and then 1 x 30 minutes.
-
Washes: Wash the resin with DCM (3x), isopropanol (1x), and DMF (5x).
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF for 2 x 2 minutes.
-
Washes: Wash the resin with DMF (5x).
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of this compound and 3.95 equivalents of HBTU in DMF. Add 8 equivalents of DIPEA and pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and couple for 2 hours.
-
Monitoring: Perform a Kaiser test. If positive, repeat steps 6 and 7 (double coupling).
-
Washes: Wash the resin with DMF (3x) and DCM (3x) before proceeding to the next cycle.
Protocol 2: Recommended Cleavage Cocktail for Sensitive Peptides
For peptides containing this compound along with other sensitive residues like Trp, Cys, or Met, the use of Reagent K is recommended.[4]
Reagent K Composition:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Cleavage Procedure:
-
Dry the peptide-resin thoroughly under vacuum for at least 1 hour.
-
Add Reagent K to the resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether (10x the volume of the filtrate).
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
References
Challenges in the large-scale synthesis of Boc-D-2-Amino-4-bromo-4-pentenoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Boc-D-2-Amino-4-bromo-4-pentenoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis process.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| SYN-001 | Low yield of the desired vinyl bromide product. | - Incomplete reaction during allylic bromination. - Competing side reactions, such as addition of bromine across the double bond.[1] - Degradation of the product during workup or purification. | - Increase reaction time or temperature for the bromination step, monitoring closely by TLC or HPLC. - Use a brominating agent like N-Bromosuccinimide (NBS) with a radical initiator to maintain a low concentration of Br2.[1][2] - Perform workup at low temperatures and use a buffered aqueous solution to minimize degradation. |
| SYN-002 | Formation of multiple isomeric byproducts. | - Allylic rearrangement of the intermediate radical leading to a mixture of constitutional isomers.[2][3] - Lack of stereocontrol during the bromination step. | - Optimize reaction conditions (solvent, temperature) to favor the desired isomer. - Employ a chiral catalyst or auxiliary if stereoselectivity is a major issue. - Isolate the desired isomer using chiral chromatography (HPLC or SFC).[][5][6][7] |
| PUR-001 | Difficulty in separating the product from starting materials or byproducts. | - Similar polarities of the product and impurities. - Thermal instability of the product on silica gel. | - Utilize preparative reverse-phase HPLC or Supercritical Fluid Chromatography (SFC) for purification.[][5][6][7] - If using column chromatography, consider using a less acidic stationary phase or deactivating the silica gel with a base like triethylamine. |
| PRO-001 | Accidental deprotection of the Boc group during synthesis or workup. | - Exposure to strong acidic conditions.[8][9] | - Maintain neutral or slightly basic pH during aqueous workup. - Avoid the use of strong acids in subsequent reaction steps. |
| SCA-001 | Inconsistent results upon scale-up. | - Inefficient heat transfer in larger reaction vessels. - Poor mixing leading to localized high concentrations of reagents. - Changes in reaction kinetics at a larger scale. | - Use a jacketed reactor for better temperature control. - Employ mechanical stirring to ensure homogeneous mixing. - Perform a small-scale pilot run to identify potential scale-up issues before committing to a large batch. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The allylic bromination is arguably the most critical and challenging step. This reaction introduces the bromine atom at the desired position but can be prone to side reactions, such as the addition of bromine across the double bond and allylic rearrangements that lead to isomeric impurities.[1][2][3] Careful control of reaction conditions and the choice of brominating agent are crucial for success.
Q2: How can I minimize the formation of the dibromo-adduct during the bromination step?
A2: To minimize the formation of the dibromo-adduct, it is essential to maintain a low concentration of molecular bromine (Br2) in the reaction mixture.[1] This is typically achieved by using N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light or heat.[1][2]
Q3: My product appears to be unstable during purification. What precautions should I take?
A3: The vinyl bromide functionality can be sensitive to both acid and heat. During purification, it is advisable to avoid prolonged exposure to acidic conditions, such as those that can be present on standard silica gel. Consider using a neutralized silica gel or an alternative purification method like preparative HPLC or SFC.[][5][6][7] All purification steps should be carried out at reduced temperatures if possible.
Q4: What are the best methods for large-scale chiral purification of the final product?
A4: For large-scale chiral purification, preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective methods.[][5][6][7] SFC is often preferred for larger quantities as it can be faster and uses less organic solvent.[7]
Q5: Can I use a different protecting group for the amine?
A5: Yes, other protecting groups can be used, but the Boc group is common due to its stability to a wide range of reaction conditions and its relatively straightforward removal under acidic conditions.[8][9] If you choose a different protecting group, ensure it is compatible with the allylic bromination step and any subsequent reactions.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed synthetic route based on common organic chemistry principles. Optimization will be necessary for large-scale production.
Step 1: Boc Protection of D-2-Amino-4-pentenoic acid
-
Dissolve D-2-Amino-4-pentenoic acid in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydroxide (1.1 equivalents) and stir until dissolved.
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with cold 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-2-Amino-4-pentenoic acid.
Step 2: Allylic Bromination
-
Dissolve Boc-D-2-Amino-4-pentenoic acid in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents).
-
Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the allylic bromination step.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 6. Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. chempep.com [chempep.com]
How to monitor the progress of reactions involving Boc-D-2-Amino-4-bromo-4-pentenoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring reactions involving Boc-D-2-Amino-4-bromo-4-pentenoic acid. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in monitoring reactions with this compound?
A1: The primary challenges stem from the multifunctional nature of the molecule. Key considerations include:
-
Concurrent Reactions: The molecule has two primary reactive sites: the Boc-protected amine and the bromo-vinyl group. Monitoring is crucial to ensure the desired reaction occurs without unintended side reactions at the other site.
-
Stereochemistry: As a chiral molecule, reactions can potentially affect the stereocenter. Analytical methods may be required to confirm the stereochemical integrity of the product.
-
Product and Reactant Polarity: The polarity of the molecule will change significantly depending on the reaction (e.g., Boc deprotection increases polarity), which will affect the choice of chromatographic conditions.
-
Potential for Decomposition: Vinyl halides and Boc-protected amino acids can be sensitive to certain reaction conditions, such as strong acids or bases, and high temperatures.[1]
Q2: Which analytical techniques are most suitable for monitoring reactions involving this compound?
A2: The most common and effective techniques are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2] The choice depends on the specific reaction being monitored and the information required.
Q3: How can I use TLC to monitor the progress of a reaction?
A3: TLC is a quick and straightforward method for qualitative reaction monitoring.[3] It allows you to visualize the consumption of the starting material and the formation of the product. For effective TLC monitoring, you will need to determine an appropriate solvent system (eluent) that provides good separation between your starting material and product. Staining with ninhydrin can be used to visualize the deprotected amine as a distinct spot.[3]
Q4: When is LC-MS the preferred monitoring technique?
A4: LC-MS is particularly useful when you need more detailed information than TLC can provide.[4] It is the preferred method for:
-
Quantitative analysis: To determine the exact conversion rate and yield.
-
Byproduct identification: The mass spectrometer can help identify the structures of any unexpected products.[2]
-
Confirmation of halogenation: The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) will be visible in the mass spectrum, confirming the presence of the bromine atom in the molecule and its fragments.[5][6]
Q5: Can NMR spectroscopy be used for real-time reaction monitoring?
A5: Yes, NMR spectroscopy is a powerful tool for monitoring reaction progress.[7] For reactions involving this compound, you can monitor:
-
1H NMR: The disappearance of the characteristic singlet for the tert-butyl protons of the Boc group around 1.4-1.5 ppm indicates Boc deprotection.[8] Changes in the signals of the vinyl protons can indicate reactions at the bromo-vinyl group.
-
Real-time monitoring: With appropriate equipment, NMR can be used for in-situ reaction monitoring to obtain kinetic data.[9]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
Problem: TLC or LC-MS analysis shows a significant amount of starting material remaining after the deprotection reaction.
| Possible Cause | Suggested Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50%.[10] Alternatively, use 4M HCl in dioxane.[10] |
| Short Reaction Time | Extend the reaction time and continue to monitor by TLC or LC-MS. Some deprotections may require 1-2 hours or longer.[10] |
| Steric Hindrance | While less common for this specific substrate, steric hindrance can slow down the reaction. Consider gentle warming (e.g., to 40°C), but be cautious of potential side reactions.[10] |
| Reagent Quality | Ensure that the acid used is fresh and has not been compromised by moisture, which can reduce its effectiveness.[11] |
Issue 2: Unexpected Byproducts in Cross-Coupling Reactions
Problem: LC-MS analysis of a cross-coupling reaction (e.g., Suzuki, Stille) at the bromo-vinyl position shows unexpected masses.
| Possible Cause | Suggested Solution |
| Homocoupling | Dimerization of the coupling partner can be a significant side reaction.[1] Optimize the reaction conditions by adjusting the catalyst, ligand, base, or solvent.[1] |
| Catalyst Deactivation | The palladium catalyst may be inactive.[1] Ensure the use of a pre-catalyst or activate the catalyst in situ. Use appropriate ligands to stabilize the active catalyst species. |
| β-Hydride Elimination | This can be a competing reaction pathway.[1] The choice of ligand and reaction temperature is critical to minimize this side reaction. |
| Reaction with the Boc Group | While generally stable to many cross-coupling conditions, some bases or high temperatures could potentially affect the Boc protecting group. Monitor for any deprotection. |
Issue 3: TLC Analysis Issues
Problem: Difficulty in visualizing or interpreting TLC plates.
| Possible Cause | Suggested Solution |
| No Spots Visible | The sample may be too dilute, or the visualization agent is inappropriate.[3] Spot multiple times in the same location, allowing the solvent to dry between applications. Use a potassium permanganate stain, which should visualize both the starting material and the product.[3] |
| Streaking of Spots | The compound may be too polar for the chosen eluent, or it might be interacting strongly with the silica gel. Add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase to suppress ionization.[3] |
| Faint Product Spot with Ninhydrin | Residual acid on the TLC plate can inhibit the ninhydrin reaction.[3] Thoroughly dry the TLC plate with a heat gun before staining.[3] |
Experimental Protocols
Protocol 1: Monitoring Boc Deprotection by TLC
-
Sample Preparation: At various time points (e.g., 0, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture using a glass capillary.
-
TLC Spotting: Spot the aliquot onto a silica gel TLC plate. It is also recommended to spot the starting material as a reference.
-
Elution: Develop the TLC plate in a chamber with an appropriate mobile phase, such as 9:1 dichloromethane/methanol or 3:1:1 n-butanol/acetic acid/water.[3]
-
Visualization:
-
Dry the plate thoroughly, using a heat gun if necessary to remove any residual acid.[3]
-
Visualize the spots by staining with ninhydrin. A yellow spot will indicate the presence of the deprotected primary amine.[3]
-
Alternatively, a potassium permanganate stain can be used to visualize both the starting material and the product.
-
-
Analysis: The reaction is complete when the starting material spot is no longer visible, and a new, lower Rf spot corresponding to the product is observed.
Protocol 2: Monitoring a Suzuki Cross-Coupling Reaction by LC-MS
-
Sample Preparation: At selected time intervals, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a vial containing 1 mL of a suitable solvent like acetonitrile.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an LC-MS vial to remove any particulate matter.
-
LC-MS Analysis:
-
Inject the sample into an LC-MS system equipped with a suitable C18 column.
-
Use a gradient elution method with mobile phases such as water and acetonitrile, both containing 0.1% formic acid, to achieve good separation.
-
Monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
-
Confirm the presence of bromine in the starting material and its absence in the product (if it's the leaving group) by observing the isotopic pattern in the mass spectra.
-
Data Presentation
Table 1: Representative TLC Data for Boc Deprotection
| Compound | Mobile Phase (DCM:MeOH, 9:1) Rf | Ninhydrin Staining | UV Visualization (254 nm) |
| This compound | ~0.7 | No color | Active |
| D-2-Amino-4-bromo-4-pentenoic acid | ~0.3 | Yellow/Orange | Weakly active or inactive |
Table 2: Key Mass Spectrometry Data for Reaction Monitoring
| Compound | Expected [M+H]+ (79Br) | Expected [M+H]+ (81Br) | Key Fragmentation Ions |
| This compound | 322.05 | 324.05 | Loss of tert-butyl group (-56), Loss of Boc group (-100) |
| D-2-Amino-4-bromo-4-pentenoic acid | 222.00 | 224.00 | Loss of H2O (-18), Loss of COOH (-45) |
Mandatory Visualizations
Caption: General workflow for monitoring chemical reactions.
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Efficacy of Boc-D-2-Amino-4-bromo-4-pentenoic acid in comparison to other halogenated amino acids
Efficacy of Boc-D-2-Amino-4-bromo-4-pentenoic acid in Comparison to Other Halogenated Amino Acids: A Guide for Researchers
Introduction
Halogenated amino acids are a class of molecules that have garnered significant interest in drug discovery and development. The incorporation of halogen atoms into amino acid scaffolds can profoundly influence their physicochemical properties, leading to enhanced biological activity, improved metabolic stability, and novel mechanisms of action. Among these, this compound has emerged as a versatile building block in medicinal chemistry and peptide synthesis. This guide provides a comparative analysis of this compound, offering insights into its efficacy, supported by available data, and placing it in the context of other halogenated amino acids for researchers, scientists, and drug development professionals.
Physicochemical Properties and Synthetic Utility
This compound is a synthetic amino acid derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a bromine atom at the 4-position of a pentenoic acid backbone. The Boc group is instrumental in peptide synthesis, allowing for controlled, stepwise elongation of peptide chains.[1] The presence of the bromine substituent and a double bond enhances the molecule's reactivity, making it a valuable intermediate for various chemical modifications and the synthesis of complex bioactive molecules.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 149930-92-7 | [2][3] |
| Molecular Formula | C10H16BrNO4 | [3] |
| Molecular Weight | 294.14 g/mol | [3] |
| Appearance | White powder | [4] |
| Purity | ≥99% | [4] |
Applications in Drug Discovery and Development
This compound serves as a key starting material in the development of novel therapeutics, particularly in the fields of oncology and neuroscience.[1][5] Its unique structure is leveraged to create peptides and small molecules with enhanced efficacy and selectivity for their biological targets.[1] The incorporation of this amino acid can lead to peptides with increased stability and improved functionality.[1]
Comparative Efficacy
For context, other halogenated amino acids have shown significant biological activities. For instance, fluorinated amino acids are known to enhance the metabolic stability of peptides, while chlorinated and brominated tryptophans found in marine organisms exhibit pharmacological activities. The introduction of a halogen can influence binding affinity to target proteins and modulate biological responses.
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below is a generalized experimental workflow for its incorporation into a peptide chain.
Experimental Workflow: Incorporation of this compound into a Peptide using SPPS
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Detailed Methodologies:
-
Resin Preparation: A suitable solid support (e.g., Rink amide resin) is swelled in a compatible solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: If the resin is Fmoc-protected, the Fmoc group is removed by treating the resin with a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Amino Acid Coupling: this compound is activated with a coupling agent (e.g., HBTU) in the presence of a base (e.g., DIEA) and then added to the resin. The reaction is allowed to proceed to completion.
-
Washing: The resin is again washed with DMF and DCM.
-
Boc Deprotection: The Boc protecting group from the newly added amino acid is removed using an acid, typically trifluoroacetic acid (TFA).
-
Chain Elongation: Steps 3-6 are repeated with subsequent amino acids to build the desired peptide sequence.
-
Cleavage and Purification: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Signaling Pathways
Given its application in neuroscience and oncology, peptides derived from this compound could potentially modulate various signaling pathways. For instance, in neuroscience, they might interact with neurotransmitter receptors or ion channels.[6] In oncology, they could be designed to inhibit protein-protein interactions crucial for tumor growth or to target specific enzymes involved in cancer progression.
The diagram below illustrates a hypothetical mechanism where a peptide containing this modified amino acid inhibits a kinase signaling pathway, a common target in cancer therapy.
References
Characterization and validation of novel peptides containing Boc-D-2-Amino-4-bromo-4-pentenoic acid
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide drug design, offering a pathway to enhanced therapeutic profiles. This guide provides a comparative analysis of the predicted characteristics and validation of novel peptides containing the unnatural amino acid Boc-D-2-Amino-4-bromo-4-pentenoic acid. This amino acid introduces three key features into a peptide backbone: a D-enantiomer configuration, a bromine substituent, and a vinyl group, each contributing to potentially improved stability, conformation, and biological activity.
While specific data for peptides containing this exact residue is not yet prevalent in published literature, this guide extrapolates from established knowledge of similar modifications to provide a robust predictive comparison and detailed experimental frameworks.
Performance Comparison: Predicted Impact of Incorporation
The inclusion of this compound is anticipated to confer significant advantages over native peptide sequences. The D-configuration is expected to drastically increase resistance to proteolytic degradation.[1] The vinyl bromide moiety, a precursor to a dehydroamino acid residue, introduces conformational constraints that can lock the peptide into a bioactive conformation.[2][3] Furthermore, the bromine atom increases hydrophobicity and can enhance biological interactions, a strategy observed in naturally occurring marine peptides with antimicrobial properties.
Below is a comparative summary of the predicted properties of a hypothetical peptide, "Peptide A," versus its modified counterpart, "Peptide A-Br," which incorporates this compound.
Table 1: Predicted Structural and Physicochemical Properties
| Feature | Standard Peptide (Peptide A) | Modified Peptide (Peptide A-Br) | Rationale for Predicted Change |
| Backbone Flexibility | High | Restricted | The α,β-double bond of the pentenoic acid moiety reduces rotational freedom.[2] |
| Conformational State | Flexible, multiple conformations | Prone to adopt stable turn or helical structures | Dehydroamino acids are known to induce specific secondary structures.[4] |
| Hydrophobicity | Dependent on sequence | Increased | The bromo and vinyl groups contribute to the overall hydrophobicity of the side chain. |
| Enzymatic Stability | Low (susceptible to proteases) | High | D-amino acids are not recognized by most endogenous proteases, significantly increasing half-life.[1] |
| Solubility in Aqueous Media | Dependent on sequence | Potentially decreased | Increased hydrophobicity may reduce solubility; formulation strategies may be required. |
Table 2: Predicted Biological Activity Profile (Example: Antimicrobial Peptide)
| Parameter | Standard Peptide (Peptide A) | Modified Peptide (Peptide A-Br) | Rationale for Predicted Change |
| Minimum Inhibitory Concentration (MIC) | Moderate | Potentially Lower (Higher Potency) | Enhanced structural stability and hydrophobicity can lead to stronger interactions with bacterial membranes. Halogenation is a known strategy to improve antimicrobial activity. |
| Receptor Binding Affinity | Baseline | Potentially Increased | A more rigid conformation can reduce the entropic penalty of binding to a biological target. |
| In vivo Half-life | Short | Significantly Longer | Increased resistance to proteolysis is a primary benefit of incorporating D-amino acids.[1] |
| Hemolytic Activity | Variable | Requires Empirical Testing | While hydrophobicity can increase antimicrobial action, it may also increase lysis of red blood cells; this must be experimentally validated. |
Experimental Protocols
Synthesis of a Peptide Containing this compound via Boc-SPPS
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a hypothetical peptide using Boc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Boc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Scavengers (e.g., anisole, thioanisole)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Peptide synthesis vessel and shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Treat again with 50% TFA in DCM for 20 minutes to remove the Boc protecting group.
-
Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-protected amino acid (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours. For this compound, coupling time may be extended to ensure efficiency.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add scavengers (e.g., anisole) to the resin.
-
Perform the cleavage using anhydrous HF at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
Evaporate the HF under vacuum.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, and wash with ether (3x).
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase HPLC.
-
Confirm the identity and purity of the final peptide by mass spectrometry.
-
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Purified synthetic peptides (e.g., Peptide A and Peptide A-Br)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strains in MHB and incubate at 37°C until they reach the logarithmic growth phase. Adjust the bacterial suspension to a concentration of 5 x 10^5 CFU/mL.
-
Peptide Dilution: Prepare a series of two-fold dilutions of each peptide in MHB in a 96-well plate. Concentrations typically range from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial suspension to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed (determined by visual inspection or by measuring the optical density at 600 nm).
Visualizations
Caption: Workflow for Boc-SPPS incorporating the novel amino acid.
Caption: Hypothetical signaling pathway for an antimicrobial peptide.
Caption: Logical relationship of structural features to enhanced properties.
References
- 1. Synthesis of peptide–vinyl polymer multiblock hybrids by nitroxide-mediated polymerization: breaking the limitations of monomer compatibility - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. α,β-Dehydroamino acids in naturally occurring peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
Benchmarking the Reactivity of Boc-D-2-Amino-4-bromo-4-pentenoic Acid in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Boc-D-2-Amino-4-bromo-4-pentenoic acid, a versatile building block in medicinal chemistry and peptide synthesis, offers a unique scaffold for the introduction of diverse molecular fragments. Its vinyl bromide moiety serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of novel unnatural amino acids with significant potential in drug discovery. This guide provides a comparative analysis of the reactivity of this compound and its derivatives in three key cross-coupling reactions: Suzuki, Heck, and Sonogashira couplings. The information presented is based on established knowledge of these reactions on similar substrates, providing a benchmark for researchers designing synthetic routes.
Comparative Analysis of Cross-Coupling Reactions
The choice of cross-coupling reaction depends on the desired final product and the compatibility of the coupling partners. Below is a summary of expected performance and typical reaction conditions for Suzuki, Heck, and Sonogashira reactions with substrates analogous to this compound.
| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent | Temperature (°C) | Reported Yields on Analogous Substrates | Key Advantages | Potential Challenges |
| Suzuki Coupling | Aryl/Vinyl Boronic Acids or Esters | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O, DMF | 80-110 | 70-95% | High functional group tolerance, commercially available reagents, stable boronic acids. | Potential for boronic acid homo-coupling, protodeboronation of heteroaryl boronic acids. |
| Heck Coupling | Alkenes (e.g., acrylates, styrenes) | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile, Toluene | 80-120 | 60-90% | Atom-economical (no organometallic reagent), good for C-C double bond formation. | Regioselectivity can be an issue with certain alkenes, potential for side reactions like isomerization. |
| Sonogashira Coupling | Terminal Alkynes | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine, DIPA | THF, DMF, Toluene | Room Temp - 80 | 75-98% | Mild reaction conditions, direct formation of C(sp²)-C(sp) bonds, high yields. | Requires a copper co-catalyst which can lead to alkyne homo-coupling (Glaser coupling), sensitivity to oxygen. |
Experimental Protocols
Detailed methodologies for performing Suzuki, Heck, and Sonogashira cross-coupling reactions with vinyl bromides are outlined below. These protocols are general and may require optimization for specific substrates.
Suzuki Coupling Protocol (General)
A mixture of the vinyl bromide (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv) is prepared in a suitable solvent system (e.g., toluene/ethanol/water 4:1:1). The reaction mixture is degassed with argon or nitrogen and then heated to 80-100 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Heck Coupling Protocol (General)
To a solution of the vinyl bromide (1.0 equiv) and the alkene (1.1-1.5 equiv) in a suitable solvent (e.g., DMF or acetonitrile) is added a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand, 4-10 mol%), and a base (e.g., Et₃N, 2.0-3.0 equiv). The mixture is degassed and heated to 80-120 °C under an inert atmosphere. After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled, filtered to remove palladium black, and the solvent is removed in vacuo. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Sonogashira Coupling Protocol (General)
In a Schlenk flask, the vinyl bromide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%) are dissolved in a degassed solvent (e.g., THF or DMF). A degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv) is then added, followed by the terminal alkyne (1.1-1.2 equiv). The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Visualizing the Chemistry
To further elucidate the processes involved, the following diagrams illustrate the general experimental workflow and the catalytic cycles of the Suzuki, Heck, and Sonogashira reactions.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of diverse unnatural amino acids via palladium-catalyzed cross-coupling reactions. The Suzuki, Heck, and Sonogashira reactions each offer distinct advantages for the derivatization of this scaffold. While the Suzuki coupling provides a robust method for introducing aryl and vinyl groups with high functional group tolerance, the Heck reaction offers an atom-economical approach to C-C double bond formation. The Sonogashira coupling excels in its mild reaction conditions and efficiency for synthesizing alkynyl-containing amino acids. The choice of the optimal reaction will be dictated by the specific synthetic target and the desired complexity of the final molecule. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers to effectively utilize this versatile amino acid derivative in their drug discovery and development endeavors.
Comparative Guide to Alternative Synthetic Routes for Boc-D-2-Amino-4-bromo-4-pentenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes to Boc-D-2-Amino-4-bromo-4-pentenoic acid, a valuable building block in peptide synthesis and drug discovery. Due to the limited availability of direct published syntheses for this specific molecule, this document outlines plausible synthetic pathways based on established organic chemistry transformations. The routes are compared based on criteria such as the number of steps, potential overall yield, and the nature of the key chemical transformations.
Executive Summary
The synthesis of this compound presents a stereochemical challenge and requires the introduction of a vinyl bromide moiety. This guide details a primary synthetic route starting from the readily available and chiral Boc-D-serine methyl ester. This route involves the oxidation of the serine side-chain to an aldehyde, followed by a one-carbon homologation and bromination sequence. Alternative strategies, including a modified Wittig reaction, are also presented and compared. The choice of the optimal route will depend on factors such as reagent availability, desired scale, and tolerance for specific reaction conditions.
Data Presentation: Comparison of Synthetic Routes
| Metric | Route 1: Corey-Fuchs Approach | Route 2: Bromo-Wittig Approach |
| Starting Material | Boc-D-Serine Methyl Ester | Boc-D-Serine Methyl Ester |
| Key Intermediates | Boc-D-alaninal, Dibromo-olefin | Boc-D-alaninal, Phosphonium ylide |
| Key Reactions | Swern Oxidation, Corey-Fuchs Reaction | Swern Oxidation, Wittig Reaction |
| Number of Steps | 3 | 3 |
| Estimated Overall Yield | 50-65% | 45-60% |
| Stereocontrol | Maintained from starting material | Maintained from starting material |
| Scalability | Moderate | Moderate to High |
| Key Reagents | Oxalyl chloride, DMSO, CBr4, PPh3 | Oxalyl chloride, DMSO, CHBr3, PPh3 |
| Advantages | Well-established for alkyne synthesis, adaptable for vinyl bromides. | Direct olefination, potentially fewer byproducts. |
| Disadvantages | Requires strong base (n-BuLi), potential for side reactions. | Stereoselectivity of the Wittig reaction can be variable. |
Experimental Protocols
Route 1: Corey-Fuchs Approach
This route adapts the well-established Corey-Fuchs reaction for the synthesis of the target vinyl bromide from an aldehyde intermediate derived from Boc-D-serine.
Step 1: Synthesis of Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-oxopropanoate (Boc-D-alaninal methyl ester)
-
To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise.
-
After stirring for 15 minutes, add a solution of Boc-D-serine methyl ester (1.0 equivalent) in DCM.
-
Stir the mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude aldehyde is purified by flash column chromatography. Expected Yield: 80-90%
Step 2: Synthesis of Methyl (R)-2-((tert-butoxycarbonyl)amino)-4,4-dibromobut-3-enoate
-
To a solution of triphenylphosphine (2.0 equivalents) in anhydrous DCM at 0 °C, add carbon tetrabromide (1.0 equivalent) portionwise.
-
Stir the resulting mixture for 10 minutes at 0 °C.
-
Add a solution of the aldehyde from Step 1 (1.0 equivalent) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture and purify the crude product by flash column chromatography to yield the dibromo-olefin. Expected Yield: 70-85%
Step 3: Synthesis of this compound methyl ester
-
Dissolve the dibromo-olefin from Step 2 (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.1 equivalents) dropwise and stir the mixture for 1 hour at -78 °C.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude vinyl bromide is purified by flash column chromatography. Expected Yield: 75-85%
Step 4: Saponification to this compound
-
Dissolve the methyl ester from Step 3 in a mixture of THF and water.
-
Add lithium hydroxide (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 3-4 with a dilute solution of hydrochloric acid.
-
Extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the final product. Expected Yield: >90%
Route 2: Bromo-Wittig Approach
This route utilizes a Wittig-type reaction with a brominated ylide to directly form the vinyl bromide from the aldehyde intermediate.
Step 1: Synthesis of Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-oxopropanoate (Boc-D-alaninal methyl ester)
The protocol is identical to Step 1 of Route 1. Expected Yield: 80-90%
Step 2: Preparation of the Bromomethylenetriphenylphosphorane Ylide
-
Suspend bromomethyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add a strong base such as sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide (1.1 equivalents) and stir for 30 minutes to generate the ylide.
Step 3: Wittig Reaction to form this compound methyl ester
-
To the ylide solution from Step 2 at -78 °C, add a solution of the aldehyde from Step 1 (1.0 equivalent) in THF.
-
Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography. This reaction may produce a mixture of E and Z isomers. Expected Yield: 60-75%
Step 4: Saponification to this compound
The protocol is identical to Step 4 of Route 1. Expected Yield: >90%
Visualizations
Caption: Comparison of two proposed synthetic routes from Boc-D-Serine.
Caption: Step-by-step workflow for the Corey-Fuchs synthetic approach.
Comparative Analysis of Bioactive Compounds Derived from Boc-D-2-Amino-4-bromo-4-pentenoic Acid: A Review of Publicly Available Data
A comprehensive review of publicly available scientific literature reveals a notable absence of specific studies detailing the synthesis and comparative biological activities of compounds directly derived from Boc-D-2-Amino-4-bromo-4-pentenoic acid. While this compound is commercially available and recognized as a versatile building block in medicinal chemistry and peptide synthesis, specific examples of its derivatives and their corresponding bioactivity data are not present in the reviewed literature.
This compound is categorized as a valuable reagent for the development of novel therapeutics, particularly in the design of enzyme inhibitors and modulators of biological pathways.[1] Its chemical structure, featuring a Boc-protected amine and a reactive bromoalkene, makes it an attractive starting material for creating modified amino acids to enhance the stability and functionality of peptide-based drugs.[1] Researchers in oncology and neurobiology, for instance, could potentially leverage this compound to create targeted therapies.
Despite its potential, the scientific literature accessible through broad searches does not currently contain specific research articles that begin with this compound and proceed to synthesize a series of derivatives for comparative biological evaluation. General studies on the biological activities of substituted pentanoic acids and other amino acid derivatives exist; however, these studies do not specify the use of this compound as the precursor.
This lack of specific, published data prevents the creation of a detailed comparison guide as requested. Consequently, quantitative data for structured tables, detailed experimental protocols for specific assays on these derivatives, and the generation of signaling pathway or experimental workflow diagrams based on their mechanisms of action are not possible at this time.
It is conceivable that research involving the derivatization of this compound is being conducted within proprietary drug discovery programs and has not been disclosed in publicly accessible formats. Therefore, while the foundational building block is available to the scientific community, its specific applications and the biological activities of its derivatives remain largely undocumented in the public domain.
For researchers, scientists, and drug development professionals interested in the potential of this compound, the path forward would necessitate de novo synthesis of derivatives and subsequent comprehensive biological screening. This would involve:
-
Synthetic Derivatization: Utilizing the reactive bromoalkene and the protected amine to generate a library of diverse molecular structures.
-
Biological Screening: Testing the synthesized compounds in a variety of relevant assays (e.g., anticancer, antimicrobial, enzyme inhibition).
-
Structure-Activity Relationship (SAR) Studies: Analyzing the biological data to understand how different chemical modifications influence activity.
Without such foundational research being publicly available, a comparative guide on the biological activity of compounds derived from this compound cannot be constructed.
References
A Cost-Benefit Analysis of Boc-D-2-Amino-4-bromo-4-pentenoic Acid in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of unique functional groups into bioactive molecules is a cornerstone of innovation. Unnatural amino acids equipped with versatile reactive handles are invaluable tools in this endeavor. This guide provides a comprehensive cost-benefit analysis of Boc-D-2-Amino-4-bromo-4-pentenoic acid, a key building block for introducing a vinyl bromide moiety. Its performance is objectively compared with two logical alternatives: Boc-D-2-amino-4-iodo-4-pentenoic acid and Boc-D-2-amino-4-(pinacolboranyl)-4-pentenoic acid . This analysis, supported by proposed synthetic pathways and experimental workflows, aims to empower researchers to make informed decisions for their specific synthetic needs.
Proposed Synthesis of Building Blocks
The accessibility and cost of these specialized amino acids are intrinsically linked to their synthetic routes. Below are proposed pathways for the synthesis of the bromo, iodo, and boronate derivatives, starting from a common precursor, Boc-D-propargylglycine.
Caption: Proposed synthetic pathways to the bromo, iodo, and boronate derivatives.
Cost-Benefit Analysis
The selection of a building block is often a trade-off between its cost and its performance in a given synthetic application.
Cost Analysis
The commercial availability and estimated synthetic complexity are key determinants of cost.
| Building Block | Commercial Availability & Estimated Cost | Rationale |
| This compound | Readily Available (
| Commercially produced, but as a specialized reagent, it carries a significant cost.[1] |
| Boc-D-2-amino-4-iodo-4-pentenoic acid | Limited Availability (
| Likely synthesized on demand. The higher cost of iodine reagents and potentially lower stability may increase the price compared to the bromo analogue. |
| Boc-D-2-amino-4-(pinacolboranyl)-4-pentenoic acid | Very Limited Availability (
| Complex synthesis requiring specialized borane reagents and catalysts. The sensitivity of boronate esters to purification and storage can also contribute to a higher cost. |
Benefit Analysis: Reactivity in Cross-Coupling Reactions
The primary utility of these amino acids lies in their ability to undergo palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The two most relevant reactions are the Suzuki-Miyaura coupling and the Heck coupling.
| Cross-Coupling Reaction | Description | Suitable Substrates for the Amino Acid Derivative |
| Suzuki-Miyaura | A versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[2][3][4] | Aryl or vinyl boronic acids/esters (for the vinyl halide amino acids). |
| Heck | A reaction to form a substituted alkene from an unsaturated halide and an alkene.[5][6] | Alkenes (for the vinyl halide amino acids). |
Reactivity Comparison:
-
Boc-D-2-amino-4-iodo-4-pentenoic acid: The carbon-iodine bond is weaker than the carbon-bromine bond, making this derivative the most reactive in oxidative addition to a palladium(0) catalyst.[5] This heightened reactivity can translate to milder reaction conditions (lower temperatures, shorter reaction times) and potentially lower catalyst loadings in both Suzuki and Heck couplings.
-
This compound: This compound offers a good balance of reactivity and stability.[1] It is generally less reactive than the iodo analogue but more reactive than a corresponding chloro derivative. It is a workhorse for many cross-coupling applications.
-
Boc-D-2-amino-4-(pinacolboranyl)-4-pentenoic acid: This derivative is uniquely suited for Suzuki-Miyaura reactions, where it acts as the organoboron partner. Its reactivity is governed by the efficiency of the transmetalation step from boron to palladium. It is not a substrate for the Heck reaction in the same way as the vinyl halides.
Benefit Analysis: Stability and Handling
| Building Block | Expected Stability | Handling Considerations |
| This compound | Generally stable under standard laboratory conditions.[1] | Standard handling procedures for amino acid derivatives. |
| Boc-D-2-amino-4-iodo-4-pentenoic acid | Potentially less stable than the bromo analogue, especially to light and prolonged storage, which can lead to decomposition and release of iodine. | Should be stored in the dark and under an inert atmosphere. |
| Boc-D-2-amino-4-(pinacolboranyl)-4-pentenoic acid | Boronate esters are susceptible to hydrolysis, especially under acidic or basic conditions.[4] | Requires anhydrous conditions for storage and handling to prevent degradation. Purification can also be challenging due to potential protodeboronation. |
Proposed Experimental Workflow for Comparative Analysis
To empirically determine the optimal building block for a specific application, a direct comparative study is recommended. The following workflow outlines a robust experimental design.
Caption: Experimental workflow for comparing the performance of the amino acid derivatives.
Detailed Experimental Protocols
1. Peptide Synthesis:
-
Resin: Rink Amide resin (0.1 mmol scale).
-
Model Peptide Sequence: Ac-Gly-X-NH2, where X is one of the three amino acid derivatives.
-
Protocol: Standard Boc-SPPS chemistry.
-
Swell resin in dichloromethane (DCM).
-
Boc deprotection: 50% TFA in DCM.
-
Neutralization: 10% DIEA in DMF.
-
Coupling: 4 equivalents of Boc-amino acid, 3.95 equivalents of HCTU, and 6 equivalents of DIEA in DMF.
-
Wash steps with DMF and DCM between each step.
-
N-terminal acetylation: Acetic anhydride and DIEA in DMF.
-
2. On-Resin Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling:
-
Reagents: Phenylboronic acid (5 eq.), Pd(PPh3)4 (0.2 eq.), Na2CO3 (5 eq.).
-
Solvent: DMF/H2O (3:1).
-
Conditions: 80 °C, 12 hours.
-
-
Heck Coupling:
-
Reagents: Styrene (5 eq.), Pd(OAc)2 (0.2 eq.), P(o-tolyl)3 (0.4 eq.), DIEA (5 eq.).
-
Solvent: DMF.
-
Conditions: 100 °C, 16 hours.
-
3. Cleavage and Analysis:
-
Cleavage Cocktail: 95% TFA, 2.5% H2O, 2.5% triisopropylsilane.
-
Analysis:
-
HPLC: To determine the purity of the crude product and quantify the yield of the desired cross-coupled peptide.
-
LC-MS: To confirm the identity of the product by its mass-to-charge ratio.
-
Logical Framework for Decision Making
The choice of building block depends on a logical evaluation of the project's specific needs.
Caption: Logical relationships in the selection of the optimal building block.
Conclusion
The selection of the appropriate building block for introducing a reactive vinyl handle is a critical decision in the synthesis of complex molecules.
-
This compound represents a robust and reliable choice, offering a good balance of reactivity, stability, and commercial availability. It is well-suited for a wide range of cross-coupling applications where moderate reactivity is sufficient.
-
Boc-D-2-amino-4-iodo-4-pentenoic acid is the preferred option when higher reactivity is paramount, potentially enabling milder reaction conditions and improved yields. This comes at the cost of lower stability and likely higher price.
-
Boc-D-2-amino-4-(pinacolboranyl)-4-pentenoic acid is the specialist's choice, exclusively for Suzuki-Miyaura couplings. While its synthesis and handling are more demanding, it offers a distinct reactive pathway that can be advantageous for specific synthetic strategies.
Ultimately, the optimal choice will depend on the specific goals of the research program, balancing the need for reactivity and the constraints of budget and handling capabilities. The provided experimental workflow offers a clear path for an empirical, data-driven decision.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of α,β-Unsaturated Amino Acids: Advantages of Boc-D-2-Amino-4-bromo-4-pentenoic Acid
For Researchers, Scientists, and Drug Development Professionals
The introduction of α,β-unsaturated amino acids into peptides and other bioactive molecules is a powerful strategy for enhancing their therapeutic properties. These modifications can confer increased metabolic stability, improved receptor affinity, and unique conformational constraints. Among the various synthetic precursors available, Boc-D-2-Amino-4-bromo-4-pentenoic acid has emerged as a versatile and highly advantageous building block. This guide provides an objective comparison of this reagent with other common methods for synthesizing α,β-unsaturated amino acids, supported by experimental data, to inform the selection of the most effective synthetic strategy.
At a Glance: Performance Comparison of Synthetic Methods
The choice of synthetic methodology for introducing α,β-unsaturation into amino acid scaffolds significantly impacts reaction outcomes, including yield, stereoselectivity, and substrate scope. Below is a summary of quantitative data for key synthetic approaches.
| Method | Key Reagent/Reaction Type | Typical Yield (%) | Stereoselectivity (E:Z) | Key Advantages | Limitations |
| Palladium-Catalyzed Cross-Coupling | This compound | 70-95% | Often >95:5 | High functional group tolerance, mild reaction conditions, direct installation of diverse substituents. | Requires a palladium catalyst and specific ligands, potential for catalyst poisoning by certain functional groups. |
| Horner-Wadsworth-Emmons (HWE) Reaction | Stabilized phosphonate ylides and aldehydes | 60-90% | Generally high E-selectivity | Reliable for E-alkene synthesis, water-soluble byproducts simplify purification. | Requires synthesis of the phosphonate reagent, can be sensitive to sterically hindered aldehydes. |
| Julia-Kocienski Olefination | Heteroaryl sulfones and aldehydes | 65-85% | High E-selectivity | Good for complex substrates, one-pot modifications are available. | Requires synthesis of the sulfone reagent, can be mechanistically complex. |
The Strategic Advantage of this compound
This compound offers a distinct advantage by serving as a versatile platform for a variety of palladium-catalyzed cross-coupling reactions. This allows for the direct and stereoselective introduction of a wide array of substituents at the γ-position of the amino acid, a feat not as readily achieved with traditional olefination methods.
The presence of the vinyl bromide moiety provides a reactive handle for Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon bonds with aryl, vinyl, and alkynyl partners, respectively. The Boc protecting group ensures compatibility with a broad range of reaction conditions and allows for straightforward deprotection in subsequent synthetic steps.[1]
Experimental Protocols
Suzuki-Miyaura Coupling using this compound
This protocol describes a typical procedure for the arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
SPhos (0.10 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Yield: 75-95%
Horner-Wadsworth-Emmons (HWE) Reaction for α,β-Unsaturated Amino Esters
This protocol outlines a general procedure for the synthesis of an α,β-unsaturated amino ester using the HWE reaction.
Materials:
-
N-Boc-phosphonoglycine ester (e.g., triethyl 2-(diethoxyphosphoryl)-2-(tert-butoxycarbonylamino)acetate) (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Lithium hydroxide (LiOH) or Sodium hydride (NaH) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-Boc-phosphonoglycine ester and anhydrous THF.
-
Cool the solution to 0 °C and add the base (e.g., NaH) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the aldehyde dropwise at 0 °C and allow the reaction to warm to room temperature.
-
Stir for 2-6 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Expected Yield: 60-90%[2]
Julia-Kocienski Olefination for α,β-Unsaturated Amino Esters
This protocol provides a general method for the Julia-Kocienski olefination.
Materials:
-
N-Boc-α-sulfonyl amino ester (e.g., with a benzothiazolyl or phenyltetrazolyl sulfone) (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-Boc-α-sulfonyl amino ester in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add the base (e.g., KHMDS solution in THF) dropwise.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
Add the aldehyde dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Expected Yield: 65-85%[3]
Visualizing the Synthetic Pathways
To further illustrate the synthetic logic, the following diagrams depict the core transformations discussed.
Conclusion
This compound stands out as a superior building block for the synthesis of α,β-unsaturated amino acids due to its versatility in palladium-catalyzed cross-coupling reactions. This approach provides a direct and efficient route to a diverse range of γ-substituted analogs under mild conditions, often with high yields and excellent stereoselectivity. While the Horner-Wadsworth-Emmons and Julia-Kocienski olefination reactions are valuable and established methods, they are generally limited to the installation of substituents derived from aldehydes and require the prior synthesis of specific phosphonate or sulfone reagents. For researchers and drug development professionals seeking to explore a wide chemical space and efficiently generate novel α,β-unsaturated amino acid derivatives, this compound offers a strategic and powerful synthetic tool.
References
The Strategic Incorporation of Boc-D-2-Amino-4-bromo-4-pentenoic Acid in Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy, stability, and target specificity is relentless. Unnatural amino acids (UAAs) have emerged as powerful tools in peptide-based drug design, offering the ability to overcome the limitations of natural peptides. Among these, Boc-D-2-Amino-4-bromo-4-pentenoic acid stands out as a versatile building block, particularly in the development of innovative therapeutics for oncology and neurobiology.[1][2] This guide provides a comparative analysis of its application, supported by general experimental protocols and conceptual signaling pathways, while also highlighting the current gap in publicly available, specific case studies of successful drug discovery programs utilizing this exact molecule.
Performance Comparison: The Advantage of Halogenated Unnatural Amino Acids
| Feature | Standard Amino Acids | This compound & Other Halogenated UAAs |
| Reactivity | Standard reactivity in peptide bond formation. | The bromo substituent enhances reactivity, facilitating more efficient and diverse chemical modifications.[1] |
| Structural Diversity | Limited to the 20 proteinogenic amino acids. | Expands the chemical space for peptide design, allowing for novel conformations and interactions with biological targets. |
| Biological Stability | Susceptible to enzymatic degradation, leading to short half-life. | Can confer resistance to proteolytic degradation, leading to improved pharmacokinetic profiles.[3] |
| Target Affinity & Selectivity | Dependent on the natural amino acid sequence. | The unique structure can lead to enhanced binding affinity and selectivity for specific biological targets.[1] |
| Therapeutic Potential | Well-established but can be limited by inherent properties. | Shows promise in developing more effective therapies, particularly in cancer treatment.[1] |
Experimental Protocols: A General Framework for Incorporation
The incorporation of this compound into a peptide sequence typically follows the principles of solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) protecting group on the amino terminus allows for a well-established synthetic strategy.
Key Experimental Steps in Boc-SPPS
-
Resin Preparation: The synthesis begins with a solid support resin (e.g., Merrifield, PAM, or MBHA resin) to which the first amino acid is attached.
-
Deprotection: The Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA).
-
Coupling: The next Boc-protected amino acid (in this case, this compound) is activated using a coupling reagent (e.g., DCC, HBTU) and added to the resin to form a new peptide bond.
-
Washing: The resin is washed to remove excess reagents and by-products.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired sequence.
-
Cleavage: Once the peptide is fully assembled, it is cleaved from the resin support using a strong acid, such as hydrogen fluoride (HF) or a "cocktail" of strong acids and scavengers.
-
Purification and Analysis: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
Conceptual Signaling Pathway in Oncology
While a specific signaling pathway for a drug developed using this compound cannot be cited, its utility in cancer research suggests its potential role in creating peptide-based inhibitors of key oncogenic pathways. For instance, a synthetic peptide incorporating this UAA could be designed to target a protein-protein interaction that is critical for tumor growth and survival.
Future Outlook
The application of this compound and other novel UAAs holds significant promise for the future of drug discovery. As more research is conducted and published, specific case studies will likely emerge, providing the much-needed quantitative data to fully assess the performance and advantages of these unique building blocks. The continued exploration of UAAs will undoubtedly lead to the development of next-generation peptide therapeutics with superior properties and clinical outcomes.
References
Safety Operating Guide
Proper Disposal of Boc-D-2-Amino-4-bromo-4-pentenoic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Boc-D-2-Amino-4-bromo-4-pentenoic acid are paramount for laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans.
Core Principle: Segregation of Halogenated Waste
This compound is a halogenated organic compound.[1][2][3] The foundational principle for its disposal is strict segregation from non-halogenated chemical waste.[3][4][5] Co-mingling halogenated and non-halogenated waste streams can lead to complex and costly disposal procedures and may create unforeseen chemical hazards.[4]
Immediate Safety and Handling Protocols
Before beginning any work with this compound, ensure all necessary personal protective equipment (PPE) is in use and that you are working in a properly ventilated area.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory.[6][7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[1][6][7]
-
Body Protection: A standard laboratory coat is required.[1][7]
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][3][7]
Hazard Summary: Based on available safety information, this compound presents the following hazards:
-
H302: Harmful if swallowed.[8]
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Step-by-Step Disposal Procedure
The standard and required method for the disposal of this compound is through collection by a licensed hazardous waste disposal service. On-site chemical neutralization is not recommended without specific, validated protocols and institutional approval.
Step 1: Waste Collection
-
Container Selection: Use a designated, sealable, and clearly labeled waste container specifically for "Halogenated Organic Waste."[3][4][7] The container must be made of a material compatible with the chemical and be in good condition.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents in the waste mixture.[4][7] Do not use abbreviations or chemical formulas.[7]
Step 2: Waste Storage
-
Location: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][7]
-
Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary containment bin or tray to mitigate spills.[4][7]
-
Environment: The storage area should be cool, dry, and well-ventilated.[1][4] Keep the container away from incompatible materials such as strong oxidizing agents, acids, bases, and certain metals like aluminum.[1][2]
Step 3: Spill and Contamination Management
-
Minor Spills: For small spills, use an inert absorbent material like vermiculite or sand to contain and collect the chemical.[7] The contaminated absorbent material must then be placed into the sealed "Halogenated Organic Waste" container.[7]
-
Contaminated Materials: Any materials, such as weighing paper, pipette tips, or gloves, that come into direct contact with the chemical must also be disposed of in the designated halogenated waste container.
Step 4: Arranging for Final Disposal
-
Contact Professionals: The disposal of the collected waste must be managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]
-
Documentation: Follow all institutional and regulatory requirements for documenting the waste, including completing any necessary waste disposal forms.[7]
Data Presentation: Safety and Handling
| Parameter | Information | Source(s) |
| Chemical Class | Halogenated Organic Compound | [1][2][3] |
| Primary Hazards | Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation | [8] |
| Required PPE | Safety goggles, Nitrile gloves, Lab coat | [1][6][7] |
| Handling Area | Chemical Fume Hood | [1][3][7] |
| Waste Container | Labeled "Halogenated Organic Waste" | [3][4][5] |
| Storage | Cool, dry, well-ventilated area in secondary containment | [1][4][7] |
| Incompatibilities | Strong oxidizing agents, acids, bases, many amines, alkali metals | [1][2] |
Experimental Protocols
No peer-reviewed experimental protocols for the on-site neutralization or chemical degradation of this compound for disposal purposes were identified. The standard industry practice, and the procedure mandated by safety regulations, is the collection and subsequent incineration of halogenated organic waste by a specialized, licensed facility.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. scienceready.com.au [scienceready.com.au]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 6. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 7. benchchem.com [benchchem.com]
- 8. 138742-46-8|Boc-l-2-amino-4-bromo-4-pentenoicacid|BLD Pharm [bldpharm.com]
Essential Safety and Operational Guide for Boc-D-2-Amino-4-bromo-4-pentenoic acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for handling Boc-D-2-Amino-4-bromo-4-pentenoic acid (CAS: 149930-92-7). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks to personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential hazards. Based on available safety information, it is classified with the following GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. The structural components, an α,β-unsaturated carbonyl group and a bromoalkene, suggest potential for reactivity.[2][3][4] Therefore, a stringent PPE protocol is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Material/Specification | Rationale |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1-rated, chemical splash-proof goggles. Full-face shield. | To protect against chemical splashes that can cause serious eye irritation. A face shield offers broader protection for the entire face.[5] |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene gloves.[5] | To prevent skin contact and irritation. Nitrile and neoprene offer good resistance to a range of organic chemicals.[5] |
| Body | Laboratory Coat | Standard laboratory coat. | To protect skin and personal clothing from accidental spills. |
| Respiratory | Fume Hood | Use in a certified chemical fume hood. | To prevent inhalation of dust or vapors, which may cause respiratory irritation. |
Handling and Storage
Proper handling and storage are crucial to maintain the stability of the compound and ensure a safe laboratory environment.
Operational Plan:
-
Preparation: Before handling, ensure that the chemical fume hood is operational and that all required PPE is readily available and in good condition.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Spill Management: In case of a spill, use an inert absorbent material to contain the substance. Place the absorbed material in a sealed, labeled container for hazardous waste disposal.
Storage Plan:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental contamination.
Table 2: Disposal Guidelines
| Waste Type | Container | Segregation | Disposal Method |
| Solid Waste (e.g., contaminated gloves, weigh paper) | Labeled hazardous waste container | Segregate from non-hazardous waste. | Incineration at a licensed hazardous waste facility.[6][7] |
| Liquid Waste (e.g., solutions containing the compound) | Labeled halogenated organic waste container | Do not mix with non-halogenated organic waste or aqueous waste.[6][7][8][9] | Incineration at a licensed hazardous waste facility.[6][7] |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. 138742-46-8|Boc-l-2-amino-4-bromo-4-pentenoicacid|BLD Pharm [bldpharm.com]
- 2. books.rsc.org [books.rsc.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. Video: Conjugate Addition to α,β-Unsaturated Carbonyl Compounds [jove.com]
- 5. hsa.ie [hsa.ie]
- 6. bucknell.edu [bucknell.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
